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  • Product: 2-(5-Bromothiophen-2-yl)morpholine
  • CAS: 1178409-69-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-(5-Bromothiophen-2-yl)morpholine: A Technical Guide for Medicinal Chemistry

Executive Summary & Strategic Relevance In the landscape of fragment-based drug discovery (FBDD) and targeted library synthesis, bifunctional building blocks are critical for efficiently navigating chemical space. 2-(5-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the landscape of fragment-based drug discovery (FBDD) and targeted library synthesis, bifunctional building blocks are critical for efficiently navigating chemical space. 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) represents a highly privileged scaffold. It combines the electron-rich, bioisosteric properties of a thiophene ring with the solubilizing, hinge-binding capabilities of a morpholine moiety.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic vector for drug design. The molecule features two orthogonal sites for diversification: an electrophilic C(sp²)–Br bond primed for transition-metal-catalyzed cross-coupling, and a nucleophilic secondary amine (morpholine NH) ready for alkylation or acylation. This guide provides a rigorous, self-validating framework for its physicochemical characterization, analytical validation, and synthetic deployment.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of a fragment is paramount before integrating it into high-throughput screening (HTS) libraries. The morpholine ring acts as a classic basic solubilizing group, which mitigates the lipophilicity typically introduced by aromatic systems. The thiophene serves as an excellent phenyl bioisostere, offering a different dipole moment and altering the vector angle of attached substituents.

According to established predictive models for absorption and permeability , maintaining a low molecular weight and controlled lipophilicity at the fragment stage ensures that subsequent elaborations do not violate the Rule of Five.

Table 1: Physicochemical and Structural Properties
PropertyValueMechanistic Implication
CAS Number 1178409-69-2Unique registry identifier for procurement and tracking .
Molecular Formula C₈H₁₀BrNOSDictates isotopic mass distribution (critical for MS validation).
Molecular Weight 248.14 g/mol Ideal for FBDD (MW < 300 Da), allowing room for lead optimization.
Calculated LogP (cLogP) ~1.85Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area 41.5 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1Morpholine NH serves as a key interaction point for kinase hinge regions.
Hydrogen Bond Acceptors (HBA) 3Morpholine N, O, and Thiophene S participate in dipole interactions.
pKa (Basic) ~7.8Ensures partial protonation at physiological pH (7.4), enhancing aqueous solubility.

Analytical Characterization & Validation Workflows

To ensure the integrity of downstream biological assays, the purity and stability of 2-(5-Bromothiophen-2-yl)morpholine must be rigorously validated. The following LC-MS protocol is designed as a self-validating system .

Protocol 1: High-Throughput LC-MS Purity Assessment

Causality & Design: The basic nature of the morpholine nitrogen (pKa ~7.8) can lead to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. We utilize a low-pH mobile phase (0.1% Formic Acid) to fully protonate the amine, ensuring a sharp peak shape and robust ionization in ESI+ mode.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 mg/mL. Why Methanol? It disrupts any potential intermolecular hydrogen bonding better than Acetonitrile for this specific scaffold.

  • Stationary Phase: Use an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase Gradient:

    • Solvent A: H₂O + 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile + 0.1% FA

    • Run a gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Detection & Isotopic Tracking: Monitor UV at 254 nm (thiophene absorbance) and MS in ESI+ mode.

Validation Checkpoint: This protocol intrinsically validates sample identity. The mass spectrum must display a distinct 1:1 isotopic doublet at m/z 248.0 and 250.0 ([M+H]⁺). This doublet is the immutable signature of the ⁷⁹Br and ⁸¹Br isotopes. If the doublet is absent or the ratio deviates from 1:1, the sample is either degraded (debrominated) or misidentified. Furthermore, a peak tailing factor (Tf) between 0.9 and 1.2 validates that the acidic modifier is successfully suppressing silanol interactions.

Synthetic Utility & Mechanistic Reactivity

The true value of 2-(5-Bromothiophen-2-yl)morpholine lies in its orthogonal reactivity. The C-Br bond can be activated via Palladium catalysis, while the morpholine NH can undergo nucleophilic substitution.

ReactivityMap Core 2-(5-Bromothiophen-2-yl)morpholine (Bifunctional Scaffold) PdCatalysis Pd-Catalyzed Cross-Coupling (C-Br Activation) Core->PdCatalysis Oxidative Addition NDeriv N-Derivatization (Morpholine NH) Core->NDeriv Nucleophilic Substitution Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronates) PdCatalysis->Suzuki Buchwald Buchwald-Hartwig (Amines/Amides) PdCatalysis->Buchwald Lead Target Compounds (Kinase/GPCR Ligands) Suzuki->Lead Buchwald->Lead Acylation Acylation / Sulfonylation NDeriv->Acylation Alkylation Reductive Amination NDeriv->Alkylation Acylation->Lead Alkylation->Lead

Caption: Orthogonal synthetic workflows for the functionalization of 2-(5-Bromothiophen-2-yl)morpholine.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C-Br Activation)

Causality & Design: The electron-rich nature of the thiophene ring makes the C(sp²)–Br bond historically recalcitrant to oxidative addition compared to electron-deficient aryl bromides. To overcome this thermodynamic barrier, we employ XPhos Pd G3 , a highly active precatalyst featuring a bulky, electron-rich biaryl phosphine ligand . The steric bulk of XPhos accelerates reductive elimination, while its electron density forces the oxidative addition.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried vial, combine 2-(5-Bromothiophen-2-yl)morpholine (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Catalyst Addition: Add XPhos Pd G3 (0.05 eq). Why G3? The Generation 3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature, preventing the degradation of the basic morpholine moiety that can occur under prolonged heating with older catalysts like Pd(PPh₃)₄.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: Water is mandatory to dissolve the inorganic K₃PO₄ base, facilitating the crucial transmetalation step, while dioxane maintains the solubility of the organic fragments.

  • Reaction: Seal the vial and stir at 80 °C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Validation Checkpoint: This reaction is self-validating via LC-MS. Complete consumption of the distinct 1:1 isotopic doublet (m/z 248/250) and the emergence of a singular [M+H]⁺ peak corresponding to the coupled product mass intrinsically proves that the catalytic cycle has successfully turned over.

Applications in Drug Design: Pharmacophore Modeling

In medicinal chemistry, the thiophene-morpholine axis is frequently deployed in the design of Receptor Tyrosine Kinase (RTK) inhibitors. The thiophene ring inserts into the hydrophobic adenine-binding pocket of the kinase domain, while the morpholine ring extends toward the solvent-exposed region, improving solubility and forming favorable hydrogen bonds with the hinge region backbone.

SignalingPathway Signal Extracellular Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Activation KinaseDomain Intracellular Kinase Domain (ATP-Binding Pocket) Receptor->KinaseDomain Conformational Change Inhibitor Thiophene-Morpholine Derivative (Targeted Inhibitor) Inhibitor->KinaseDomain Competitive Binding (Blocks ATP) Downstream Downstream Effectors (e.g., MEK/ERK Cascade) KinaseDomain->Downstream Phosphorylation (Blocked) Outcome Cell Proliferation / Survival Downstream->Outcome Signal Transduction (Blocked)

Caption: Mechanism of action for thiophene-morpholine derivatives in RTK signaling cascade inhibition.

By leveraging the orthogonal reactivity of 2-(5-Bromothiophen-2-yl)morpholine, researchers can rapidly generate libraries of targeted inhibitors, systematically tuning the electronic and steric properties of the molecule to achieve high target selectivity and optimal pharmacokinetic profiles.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). URL:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids." Journal of the American Chemical Society, 132(40), 14073-14075 (2010). URL:[Link]

Exploratory

2-(5-Bromothiophen-2-yl)morpholine chemical structure analysis

An In-depth Technical Guide to the Chemical Structure of 2-(5-Bromothiophen-2-yl)morpholine Foreword: A Molecule of Convergent Pharmacophores In the landscape of modern medicinal chemistry, the strategic combination of d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure of 2-(5-Bromothiophen-2-yl)morpholine

Foreword: A Molecule of Convergent Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular scaffolds is a cornerstone of rational drug design. The molecule 2-(5-Bromothiophen-2-yl)morpholine represents a compelling convergence of two such pharmacologically significant moieties: the electron-rich aromatic thiophene ring and the versatile, saturated morpholine heterocycle. This guide provides a detailed structural analysis of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its constituent parts, predict its spectroscopic signatures, and explore its synthetic and applicative potential, offering a holistic view grounded in established chemical principles.

Structural Dissection: The Anatomy of a Hybrid Scaffold

The chemical identity of 2-(5-Bromothiophen-2-yl)morpholine is defined by the unique interplay of its three primary components: the brominated thiophene core, the morpholine ring, and the chiral carbon linking them.

The 5-Bromothiophene Moiety: A Versatile Aromatic Core

Thiophene is a five-membered aromatic heterocycle that is a common feature in numerous pharmaceuticals and organic electronic materials.[1] Its aromaticity and electron-rich nature, derived from the sulfur atom's lone pair participation in the π-system, dictate its chemical behavior.

  • Electronic Profile : The thiophene ring is susceptible to electrophilic substitution, primarily at the 2- and 5-positions. In this molecule, these positions are occupied, directing any further reactivity.

  • The Bromine Substituent : The bromine atom at the C5 position serves two critical functions. Firstly, it acts as an electron-withdrawing group via induction, modulating the electron density of the thiophene ring. Secondly, and more significantly in a synthetic context, it provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the elaboration of the core structure into more complex derivatives.

The Morpholine Moiety: A "Privileged" Pharmacokinetic Modulator

The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group.[2] It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.[3][4]

  • Physicochemical Properties : Morpholine's structure imparts a unique balance of hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, while the secondary amine is a weak base (pKa of the conjugate acid is ~8.5), which can improve aqueous solubility and modulate cell permeability.[2][5]

  • Conformational Flexibility : The morpholine ring typically adopts a stable chair conformation, which can influence how a molecule binds to a biological target.[5] This conformational aspect is a key consideration in structure-activity relationship (SAR) studies.

The Chiral Interface: The C2-C2' Linkage

The direct carbon-carbon bond between the C2 position of the thiophene ring and the C2 position of the morpholine ring creates a stereocenter. Consequently, 2-(5-Bromothiophen-2-yl)morpholine is a chiral molecule and can exist as a pair of enantiomers (R and S). The specific stereochemistry can have profound implications for biological activity, making enantioselective synthesis a critical consideration for its potential therapeutic applications.

Fig 1. Chemical structure of 2-(5-Bromothiophen-2-yl)morpholine.

Spectroscopic Signature Analysis: Confirming the Structure

The definitive confirmation of the 2-(5-Bromothiophen-2-yl)morpholine structure relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy :

    • Thiophene Protons : Two distinct doublets are expected in the aromatic region (approx. δ 6.8-7.2 ppm). The proton at C3 will be coupled to the proton at C4, resulting in a doublet, and vice-versa.

    • Morpholine Protons : The eight protons on the morpholine ring will appear as complex multiplets in the aliphatic region (approx. δ 2.5-4.0 ppm). The protons on carbons adjacent to the oxygen (C3, C5) will be deshielded and appear further downfield (δ 3.5-4.0 ppm) compared to the protons on carbons adjacent to the nitrogen (C6). The single proton at the chiral center (C2) will likely appear as a distinct multiplet.

    • NH Proton : A broad singlet, typically in the δ 1.5-3.0 ppm range, which would disappear upon D₂O exchange.

  • ¹³C NMR Spectroscopy :

    • Thiophene Carbons : Four signals are expected. The carbon bearing the bromine (C5) will be significantly shielded (approx. δ 110-115 ppm). The carbon attached to the morpholine (C2) will be the most downfield of the thiophene carbons (approx. δ 145-150 ppm). The other two carbons (C3, C4) will appear in the typical aromatic region (δ 120-130 ppm).

    • Morpholine Carbons : Four distinct signals are expected. The carbons adjacent to the oxygen (C3, C5) will be downfield (approx. δ 65-75 ppm), while the carbons adjacent to the nitrogen (C2, C6) will be more upfield (approx. δ 45-55 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern.

  • Molecular Ion Peak : The key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: [M]⁺ and [M+2]⁺.

  • Fragmentation : Common fragmentation pathways would include the loss of the bromine atom and cleavage of the bond between the thiophene and morpholine rings, leading to fragment ions corresponding to each moiety.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3300 - 3500 (broad)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
C-O-C (Ether)Stretch1050 - 1150 (strong)
C-N (Amine)Stretch1020 - 1250
C-BrStretch500 - 600
Table 1. Predicted IR Absorption Frequencies.

Synthetic Pathways: Constructing the Scaffold

Protocol: Asymmetric Hydrogenation Approach

This method is highly effective for establishing the chiral center at the C2 position with high enantioselectivity.[6][7]

  • Precursor Synthesis : The corresponding 2-(5-Bromothiophen-2-yl)-dehydromorpholine is first synthesized. This can often be achieved through the condensation of 2-acetyl-5-bromothiophene with an appropriate amino alcohol derivative followed by cyclization.

  • Asymmetric Hydrogenation : The dehydromorpholine intermediate is subjected to hydrogenation using a chiral catalyst, typically a rhodium or iridium complex with a chiral bisphosphine ligand (e.g., SKP-Rh).

  • Catalyst Loading : The reaction is generally efficient with low catalyst loading (e.g., 0.2-1 mol%).[6]

  • Reaction Conditions : The hydrogenation is carried out under a hydrogen atmosphere (pressure may vary) in a suitable solvent like methanol or dichloroethane at a controlled temperature.

  • Purification : Following the reaction, the product is isolated and purified using standard techniques such as column chromatography.

Fig 2. Workflow for Asymmetric Synthesis.

Applications and Future Directions

The structural features of 2-(5-Bromothiophen-2-yl)morpholine make it a highly attractive scaffold for drug discovery and a versatile building block in organic synthesis.

  • Drug Discovery : The morpholine ring is a key component in several approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2] Its ability to enhance CNS penetration makes it a valuable scaffold for drugs targeting neurological disorders.[5] The bromothiophene moiety can be functionalized to explore a wide chemical space, enabling the development of libraries of compounds for high-throughput screening against various biological targets, such as kinases, GPCRs, and enzymes.

  • Synthetic Intermediate : The bromine atom provides a site for facile diversification. It can be used in metal-catalyzed cross-coupling reactions to attach a wide array of other functional groups or complex molecular fragments, making it an invaluable intermediate for synthesizing more elaborate target molecules.

Conclusion

2-(5-Bromothiophen-2-yl)morpholine is a molecule that elegantly marries the desirable pharmacokinetic properties of the morpholine ring with the synthetic versatility and aromatic character of the bromothiophene core. Its structure, confirmed through a suite of spectroscopic techniques, presents a chiral scaffold ripe for exploration in medicinal chemistry. Understanding its fundamental structural and electronic properties is the first and most critical step for any researcher aiming to leverage this promising compound in the development of novel therapeutics or advanced organic materials.

References

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PMC.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society - ACS Publications.
  • 5-Bromo-2-(morpholin-4-ylmethyl)thiophene. ChemScene.
  • Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A - ACS Publications.
  • Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A - ACS Publications.
  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. MDPI.
  • Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. PMC.
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. ScienceDirect.
  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. ISCA.
  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar.
  • Morpholine. Wikipedia. Available at: [Link]

  • Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. Available at: [Link]

  • Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Polish Academy of Sciences. Available at: [Link]

  • Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. MDPI. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Semantic Scholar. Available at: [Link]

  • Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis. PMC. Available at: [Link]

  • 5-(5-chlorothiophen-2-yl)-N-[(3S)-1-[(2S)-1-(morpholin-4-yl)-1-oxopropan-2-yl]-2-oxopyrrolidin-3-yl]furan-2-sulfonamide. PubChem. Available at: [Link]

Sources

Foundational

Hydrophobicity and Calculated LogP of 2-(5-Bromothiophen-2-yl)morpholine: A Technical Guide for Drug Development

Executive Summary In early-stage drug discovery, predicting and measuring the lipophilicity of a lead compound is critical for optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, predicting and measuring the lipophilicity of a lead compound is critical for optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The partition coefficient (LogP)—the ratio of a compound's solubility in a biphasic system (typically 1-octanol and water)—serves as a primary indicator of membrane permeability and aqueous solubility.

This whitepaper provides an in-depth analysis of 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) [1]. By deconstructing its structural motifs, we will explore the methodologies used to calculate its LogP (cLogP), the causality behind experimental validation techniques, and the implications of its amphiphilic balance on pharmacokinetic success.

Structural Deconstruction & Hydrophobicity Profiling

The physicochemical behavior of 2-(5-Bromothiophen-2-yl)morpholine is dictated by the push-pull dynamic of its two primary structural fragments:

  • The 5-Bromothiophene Moiety (Lipophilic Driver): Thiophene rings are classic bioisosteres for benzene, offering significant lipophilicity. The addition of a heavy halogen (bromine) at the 5-position further increases the electron density and polarizability of the ring, driving the molecule into the non-polar (octanol) phase.

  • The Morpholine Core (Hydrophilic Driver): Morpholine is a saturated, six-membered heterocycle containing both an ether oxygen and a secondary/tertiary amine nitrogen. It acts as a strong hydrogen-bond acceptor and a weak base. At physiological pH, the nitrogen can become protonated, drastically increasing aqueous solubility and lowering the apparent partition coefficient (LogD).

Successful drug discovery strategies require a delicate balance between hydrophobicity-driven potency (receptor binding) and hydrophilicity-driven biopharmaceutics (solubility)[2]. The fusion of these two rings creates a highly versatile scaffold with an expected LogP in the optimal "drug-like" range (between 1 and 3).

ADMET Core 2-(5-Bromothiophen-2-yl)morpholine (Target LogP ~ 2.5 - 3.0) Lipo Bromothiophene Moiety (Lipophilic: +LogP) Core->Lipo Hydro Morpholine Ring (Hydrophilic: -LogP) Core->Hydro Perm Membrane Permeability (Passive Diffusion) Lipo->Perm Enhances Sol Aqueous Solubility (Bioavailability) Hydro->Sol Enhances Perm->Sol Balance Required

Synergistic effects of structural moieties on ADMET properties.

Computational Approaches to LogP (cLogP)

Oddly, for such an important property, many drug programs rely heavily on predicted values (cLogP) generated by software before a compound is even synthesized. However, not all algorithms calculate LogP equally. They generally fall into two categories:

  • Atomistic Methods (e.g., ALogP): These algorithms assume that each atom contributes a specific value to the overall LogP, and the final value is purely additive. ALogP is highly stable for neutral organic compounds containing halogens and sulfur[3].

  • Fragment-Based/Hybrid Methods (e.g., CLogP, XLogP3): These methods use datasets of full compounds or fragments. They account for intramolecular interactions, electronic effects, and the state of neighboring atoms. CLogP is generally considered superior for small molecules (1–20 atoms) because it accounts for complex resonance and H-bonding interactions better than purely atomistic approaches[3][4].

Quantitative Data: Estimated LogP Values

While the exact experimental LogP for 2-(5-Bromothiophen-2-yl)morpholine is niche, data from its direct structural isomers (such as 2-bromo-5-(morpholino)thiophene) and computational models provide a highly accurate consensus range[5].

Calculation MethodEstimated ValueAlgorithmic ApproachCausality for Variance
XLogP3 ~ 2.8 - 3.1Hybrid / Knowledge-basedAccounts for the polar surface area of the morpholine oxygen.
ALogP ~ 2.6 - 2.9Purely AtomisticAdditive sum of Br, S, N, O, and C atoms; ignores some proximity effects.
CLogP ~ 2.7 - 3.0Fragment-basedAccurately models the electronic isolation between the thiophene and morpholine rings.
Consensus LogP ~ 2.85 Averaged EnsembleMitigates outlier predictions from any single algorithm.

Note: According to Lipinski's Rule of 5, a cLogP < 5 is required to prevent adverse impacts on oral absorption[2]. At ~2.85, this compound is perfectly positioned for oral bioavailability.

Experimental Methodologies for LogP Determination

Because computational methods can sometimes be beguiled by obscure structural motifs, experimental validation is mandatory. Below are the two standard protocols for measuring the LogP of 2-(5-Bromothiophen-2-yl)morpholine.

Protocol 1: The Shake-Flask Method (OECD 107)

The shake-flask method is the classical gold standard for compounds with a LogP between -2 and 4[6][7].

Causality & Self-Validation: The protocol is self-validating through mass balance. By quantifying the compound in both the aqueous and organic phases, the sum must equal the initial mass introduced. If it does not, it indicates degradation, volatility, or adsorption to the glassware.

Step-by-Step Methodology:

  • Solvent Saturation: Stir 1-octanol and HPLC-grade water together for 24 hours to ensure mutual saturation. Causality: Failure to do this will result in volume changes during the experiment as the solvents dissolve into each other.

  • Sample Preparation: Dissolve an accurately weighed sample of 2-(5-Bromothiophen-2-yl)morpholine in the mutually saturated 1-octanol.

  • Equilibration: Transfer the stock solution into three separate duplicate vessels with varying volume ratios of water to octanol (e.g., 1:1, 1:2, 2:1)[6].

  • Agitation: Mechanically shake the vessels at a constant temperature (20–25 °C, ± 1 °C) for 30 minutes to achieve thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the mixtures to break any microdroplet emulsions. Causality: Octanol microdroplets in the water phase lead to an overestimation of the aqueous concentration, artificially lowering the LogP.

  • Quantification: Extract aliquots from both phases and quantify the concentration using UV-Vis photometry or LC-MS.

  • Calculation: Calculate the LogP as Log10​([Coctanol​]/[Cwater​]) . The six values across the three runs must fall within a range of ± 0.3 units[6].

Protocol 2: RP-HPLC Method (OECD 117)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, high-throughput alternative to the shake-flask method[8]. It relies on the linear relationship between a compound's retention factor ( k′ ) and its lipophilicity[9].

Causality & Self-Validation: Because morpholine is a basic amine, it can interact with residual silanol groups on standard silica columns, causing peak tailing and artificially inflated retention times. Causality: You must use a heavily end-capped or base-deactivated C18 column to prevent secondary ionic interactions, ensuring retention is driven purely by lipophilicity[9].

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with an end-capped C18 stationary phase. Use a mobile phase of Methanol/Water or Acetonitrile/Water. Methanol is often preferred as it forms a hydrogen-bonding monolayer that better mimics 1-octanol[9].

  • Calibration: Inject a minimum of 6 reference standards with known LogP values (e.g., aniline, toluene, chlorobenzene) that bracket the expected LogP of the target compound (~2.85)[8][10].

  • Determine Dead Time ( t0​ ): Inject an unretained marker (e.g., uracil or thiourea) to determine the column dead time.

  • Sample Analysis: Inject 2-(5-Bromothiophen-2-yl)morpholine and record its retention time ( tR​ ).

  • Calculate Capacity Factor ( k′ ): Use the formula k′=(tR​−t0​)/t0​ [9].

  • LogP Derivation: Plot the LogP of the reference standards against their Log(k′) . Use the resulting linear regression equation to interpolate the LogP of the test compound[8].

RPHPLC A 1. System Preparation (End-capped C18, MeOH/H2O) B 2. Calibration (6 Reference Standards) A->B Establish Baseline C 3. Sample Injection (Target Compound) B->C Standard Curve Set D 4. Retention Time (tR) Measurement C->D Isocratic Elution E 5. Capacity Factor (k') Calculation D->E k' = (tR - t0) / t0 F 6. LogP Derivation (via Regression Eq) E->F Interpolation

Workflow of the RP-HPLC Method for LogP Determination.

Impact on ADMET & Drug Development

The calculated and experimentally verified LogP of 2-(5-Bromothiophen-2-yl)morpholine (~2.85) places it squarely in the "sweet spot" for central nervous system (CNS) and systemic drug targets.

  • Permeability: A LogP between 2.0 and 3.0 allows the molecule to easily partition into the lipid bilayer of cell membranes, ensuring high passive transcellular permeability.

  • Solubility: Because the LogP is kept well below the threshold of 5[2], the molecule avoids the severe aqueous solubility issues that plague highly lipophilic compounds. The morpholine oxygen and nitrogen provide sufficient hydration in the aqueous environment of the gastrointestinal tract.

  • Metabolic Stability: While the thiophene ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes, the presence of the electron-withdrawing bromine atom at the 5-position deactivates the ring, potentially increasing the compound's metabolic half-life.

References

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Available at:[Link]

  • Beswick, P. (2015). Not all LogP's are calculated equal: CLogP and other short stories. Sussex Drug Discovery Centre. Available at:[Link]

  • Ghose, A. K., et al. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A. Available at:[Link]

  • Mannhold, R., et al. (2009). Substructure versus Whole‐molecule Approaches for Calculating Log P. ResearchGate. Available at:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at:[Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available at:[Link]

  • Open Access eBooks. Chromatographic Approaches for Physicochemical Characterization of Compounds. Available at:[Link]

  • ENFO. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method. Available at:[Link]

Sources

Exploratory

Engineering the Optoelectronic and Pharmacological Landscape: A Technical Guide to Bromothiophene Morpholine Derivatives

Executive Summary The intersection of synthetic organic chemistry and materials science has elevated bromothiophene morpholine derivatives from niche intermediates to privileged molecular scaffolds. By coupling the elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of synthetic organic chemistry and materials science has elevated bromothiophene morpholine derivatives from niche intermediates to privileged molecular scaffolds. By coupling the electron-rich, structurally rigid morpholine ring with the highly polarizable π -system of a thiophene core, researchers can precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The presence of a bromine atom provides an indispensable synthetic handle for late-stage functionalization. This whitepaper explores the electronic properties, synthetic methodologies, and cross-disciplinary applications of these derivatives, serving as a comprehensive guide for researchers in optoelectronics and drug development.

Causality in Structural Design and Electronic Properties

The electronic behavior of morpholine-substituted thiophenes is governed by Intramolecular Charge Transfer (ICT). The morpholine moiety acts as a strong electron-donating group (EDG). Its nitrogen lone pair participates in resonance with the thiophene π -system, significantly raising the HOMO energy level. Conversely, the thiophene ring acts as a highly efficient π -bridge, facilitating electron delocalization toward electron-withdrawing groups (EWGs) attached at the opposite α -position.

According to research published in [1], thiophene imines end-capped with morpholine derivatives exhibit exceptional hole-transporting capabilities. This structural synergy results in a highly stabilized amorphous phase and a dramatically narrowed electrochemical bandgap ( Eg​ ), making them highly efficient in photoelectric conversion.

Electronic D Morpholine Moiety (Strong Electron Donor) B Thiophene Core (π-Conjugated Bridge) D->B Inductive & Resonance Effects H Raised HOMO Level (-3.60 to -3.86 eV) B->H L Lowered LUMO Level (-5.17 to -5.46 eV) B->L A Aryl/Cyano Group (Electron Acceptor) A->B Electron Withdrawal G Narrowed Bandgap (1.81 - 2.44 eV) H->G L->G

Fig 1: Intramolecular charge transfer and bandgap engineering mechanism.

Quantitative Electronic Profiles

To understand the utility of these compounds in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), we must analyze their Frontier Molecular Orbitals (FMOs). The table below summarizes the electronic parameters of key morpholine-thiophene architectures based on recent empirical data.

Compound ArchitectureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary Application
Thiophene Imines (Morpholine end-capped) -3.86 to -3.60-5.46 to -5.171.81 - 2.44Hole Transporting Materials (OPVs)
Thiophene-Morpholine Dyes ~ -5.20~ -3.10~ 2.10Dye-Sensitized Solar Cells (DSSCs)
Morpholine-Thiophene Thiosemicarbazones N/A (Aqueous)N/A (Aqueous)N/AUrease Inhibitors ( IC50​ ~ 3.80 µM)

Self-Validating Synthetic Workflows

The construction of complex morpholine-thiophene architectures relies on sequential, highly controlled cross-coupling reactions. The bromine atom on the thiophene core is exploited in two distinct phases: C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura coupling).

Pathway N1 2,5-Dibromothiophene (Starting Material) N3 Buchwald-Hartwig C-N Coupling N1->N3 N2 Morpholine (Electron Donor) N2->N3 N4 2-Bromo-5-morpholinothiophene (Key Intermediate) N3->N4 Pd2(dba)3, BINAP N6 Suzuki-Miyaura C-C Coupling N4->N6 N5 Aryl Boronic Acid (π-Conjugation Extender) N5->N6 N7 Target Derivative (Tuned HOMO/LUMO) N6->N7 Pd(PPh3)4, K2CO3

Fig 2: Stepwise synthetic workflow for morpholine-thiophene derivatives.

Protocol 1: Buchwald-Hartwig Amination (Synthesis of 2-Bromo-5-morpholinothiophene)

Rationale: Direct nucleophilic aromatic substitution ( SN​Ar ) on unactivated thiophenes is notoriously sluggish. Palladium-catalyzed amination overcomes this activation barrier. The choice of Pd2​(dba)3​ with a BINAP ligand is highly deliberate; BINAP’s large bite angle accelerates the critical reductive elimination step, preventing catalyst stalling and ensuring mono-amination selectivity.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Add 2,5-dibromothiophene (10.0 mmol, 1.0 equiv), morpholine (12.0 mmol, 1.2 equiv), and sodium tert-butoxide (15.0 mmol, 1.5 equiv). Causality note: Sodium tert-butoxide is chosen over weaker bases (like K2​CO3​ ) to efficiently deprotonate the coordinated amine intermediate.

  • Catalyst Introduction: Add Pd2​(dba)3​ (0.2 mmol, 2 mol%) and rac-BINAP (0.4 mmol, 4 mol%).

  • Solvent Addition: Inject 50 mL of anhydrous, degassed toluene.

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring for 12 hours. The reaction is self-validating via TLC (Hexane/EtOAc 8:2); the disappearance of the non-polar dibromothiophene spot and the emergence of a highly UV-active, lower- Rf​ spot indicates successful conversion.

  • Quench and Work-up: Cool to room temperature, quench with 50 mL of deionized water, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the mono-aminated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling ( π -Extension)

Rationale: To engineer the bandgap, the remaining bromine atom is replaced with an aryl or cyano-aryl group. Pd(PPh3​)4​ is the optimal catalyst here due to its stability and efficiency in activating C(sp2)−Br bonds.

Step-by-Step Methodology:

  • System Preparation: In a degassed two-neck round-bottom flask, combine 2-bromo-5-morpholinothiophene (5.0 mmol, 1.0 equiv) and the target aryl boronic acid (6.0 mmol, 1.2 equiv).

  • Base & Catalyst: Add potassium carbonate ( K2​CO3​ , 10.0 mmol, 2.0 equiv) and Pd(PPh3​)4​ (0.25 mmol, 5 mol%).

  • Solvent System: Introduce 30 mL of a degassed Toluene/Ethanol/Water (2:1:1 v/v/v) mixture. Causality note: The biphasic solvent system ensures the solubility of both the organic substrates (toluene) and the inorganic base (water), while ethanol acts as a phase-transfer agent.

  • Reaction Execution: Reflux the mixture at 80°C for 8-12 hours under argon. Monitor via TLC for the consumption of the brominated precursor.

  • Isolation: Cool the mixture, dilute with dichloromethane (50 mL), and wash sequentially with water and brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and recrystallize the crude product from hot ethanol to yield the highly pure π -extended derivative.

Cross-Disciplinary Applications: From OLEDs to Oncology

The unique electronic and structural properties of morpholine-thiophene derivatives extend far beyond optoelectronics, heavily impacting modern pharmacology.

Optoelectronics and Solar Cells

As highlighted by [1], the low oxidation potentials and narrow bandgaps of these compounds make them ideal hole-transporting materials (HTMs) in perovskite solar cells. The morpholine oxygen atom also provides a Lewis base site that can passivate uncoordinated lead ions ( Pb2+ ) at the perovskite interface, significantly reducing non-radiative recombination and boosting overall photoelectric conversion efficiency.

Pharmaceuticals and Drug Development

In medicinal chemistry, the morpholine ring is recognized as a "privileged pharmacophore" that drastically improves the aqueous solubility and pharmacokinetic (ADME) profile of lipophilic thiophene cores.

  • Antibacterial Agents: Research published in [2] demonstrates that morpholine-thiophene hybrid thiosemicarbazones are potent, uncompetitive inhibitors of the urease enzyme ( IC50​ ~ 3.80 µM), offering a novel therapeutic pathway for treating ureolytic bacterial infections. The morpholine ring forms critical hydrogen bonds with the active site (e.g., Tyr32) while the thiophene core engages in π -alkyl interactions.

  • Anti-Inflammatory Therapeutics: According to studies in [3], thiophene-based compounds bearing morpholine rings exhibit superior anti-inflammatory activity compared to standard NSAIDs like indomethacin. This is driven by strong binding affinities to COX-2 and 5-LOX enzymes, where the morpholine oxygen acts as a critical hydrogen bond acceptor.

Conclusion

Bromothiophene morpholine derivatives represent a masterclass in molecular engineering. By understanding the causal relationship between the electron-donating morpholine moiety and the π -conjugated thiophene bridge, researchers can predictably tune HOMO/LUMO levels for advanced organic electronics. Simultaneously, the favorable pharmacokinetic properties imparted by this structural marriage continue to yield breakthrough candidates in modern drug discovery, proving that rational electronic design is just as vital in biology as it is in materials science.

References

  • Title: New Thiophene Imines Acting as Hole Transporting Materials in Photovoltaic Devices Source: Energy & Fuels (ACS Publications), 2020 URL: [Link]

  • Title: Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme Source: Frontiers in Chemistry, 2024 URL: [Link]

  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: Pharmaceuticals (MDPI), 2021 URL: [Link]

Foundational

literature review on 2-(5-Bromothiophen-2-yl)morpholine applications

An In-Depth Technical Guide to the Applications of 2-(5-Bromothiophen-2-yl)morpholine in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the strategic fusion of privileged heterocyclic sc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of 2-(5-Bromothiophen-2-yl)morpholine in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic fusion of privileged heterocyclic scaffolds is a cornerstone of rational drug design. 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) represents a highly versatile, dual-pharmacophore building block. By combining the lipophilic, bioisosteric properties of a thiophene ring with the solubilizing, hydrogen-bonding capabilities of a morpholine ring, this compound serves as a critical intermediate for synthesizing advanced therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, core therapeutic applications, and field-proven synthetic protocols associated with this molecule. The focus is not merely on what this molecule can do, but why its specific physicochemical properties make it an indispensable tool for targeting complex biological systems, from bacterial urease enzymes to the human coagulation cascade.

Structural Rationale: The "Dual-Pharmacophore" Advantage

The architectural brilliance of 2-(5-Bromothiophen-2-yl)morpholine lies in its tripartite functional design. Each moiety serves a distinct, synergistic purpose in medicinal chemistry[1][2]:

  • The Thiophene Core: Thiophene is widely utilized as a bioisostere for benzene[1]. It enhances the lipophilicity of the molecule, allowing for deeper penetration into hydrophobic enzyme pockets (such as the S1 pocket in serine proteases)[3]. The sulfur atom also provides an unshared electron pair capable of participating in unique hydrogen-bonding interactions with target receptors[4].

  • The Morpholine Ring: Ranked as a top-tier pharmacophore present in over 100 FDA-approved drugs, morpholine modulates the pharmacokinetic profile of the parent drug[5]. It improves aqueous solubility, acts as a weak base to tune the overall pKa, and serves as a robust hydrogen-bond acceptor[5][6].

  • The 5-Bromo Handle: The bromine atom at the 5-position of the thiophene ring is a highly reactive leaving group. It acts as a synthetic anchor, enabling late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate diverse biaryl libraries[7][8].

G Core 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) Thiophene Thiophene Ring (Lipophilic Core / S1 Pocket Binder) Core->Thiophene Morpholine Morpholine Ring (Solubilizer / H-Bond Acceptor) Core->Morpholine Bromo 5-Bromo Handle (Cross-Coupling Site) Core->Bromo

Caption: Structural rationale and pharmacophoric contributions of 2-(5-Bromothiophen-2-yl)morpholine.

Core Applications in Drug Discovery

Antithrombotic Agents (Factor Xa Inhibitors)

The morpholine-thiophene motif is famously embedded in the architecture of direct Factor Xa (FXa) inhibitors, most notably in the development pathways of drugs like Rivaroxaban[9]. FXa is a critical serine protease in the blood coagulation cascade[10].

In the rational design of these inhibitors, the thiophene derivative is strategically positioned to occupy the strongly hydrophobic S1 pocket of the FXa active site[3]. Simultaneously, the morpholine ring is directed toward the S4 pocket, where it forms critical hydrogen bonds and establishes a new π -force interaction, significantly enhancing both anticoagulant activity and oral bioavailability[3].

Urease Inhibitors (Antibacterial Therapeutics)

Urease is a metallopeptidase enzyme crucial to the pathogenicity of ureolytic bacteria (such as Helicobacter pylori), which cause severe gastrointestinal infections[11]. Recent studies have demonstrated that synthesizing morpholine-thiophene hybrid thiosemicarbazones yields highly potent urease inhibitors[5][11].

The thiophene ring interacts with the urease active site residues via alkyl, π -alkyl, π -anion, and π -cation interactions, while the morpholine ring ensures the molecule maintains drug-like ADME properties with zero Lipinski violations[5][11].

Quantitative Efficacy Data

To contextualize the potency of derivatives synthesized from this scaffold, the following table summarizes key structure-activity relationship (SAR) data:

Target / ApplicationDerivative ClassRepresentative IC50Key Structural Interaction
Urease Enzyme Morpholine-thiophene thiosemicarbazones3.80 ± 1.9 µMThiophene ring interacts via π -alkyl/ π -anion with active site residues[5].
Coagulation Factor Xa Oxazolidinone-morpholine-thiophene hybrids4.0 nM - 32.0 nMThiophene occupies S1 pocket; Morpholine occupies S4 pocket[3][10].

Advanced Synthetic Workflows & Protocols

To fully leverage 2-(5-Bromothiophen-2-yl)morpholine, researchers must execute precise synthetic workflows. Below are self-validating protocols designed to maximize yield and purity, complete with the mechanistic causality behind each step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the 5-bromo handle to synthesize extended biaryl systems, a common requirement for targeting deep kinase or protease pockets[7][8].

Causality & Rationale: Pd(PPh3​)4​ is selected as the catalyst due to its proven efficacy in facilitating the oxidative addition of electron-rich heteroaryl bromides. A biphasic solvent system (Toluene/Ethanol/Water) is employed to ensure the simultaneous dissolution of the highly lipophilic organic substrates and the inorganic base ( K2​CO3​ ) required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-(5-Bromothiophen-2-yl)morpholine (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 equiv) and K2​CO3​ (2.0 equiv). Critical check: Ensure the palladium catalyst is bright yellow; a dark/black color indicates oxidation to inactive Pd(II).

  • Solvent Introduction: Inject a degassed mixture of Toluene/Ethanol/Water (ratio 2:1:1, 0.2 M concentration). Degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 85°C and stir vigorously for 12–16 hours. Monitor progression via TLC (Hexanes/Ethyl Acetate 7:3) until the complete consumption of the starting bromide.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the 5-aryl-thiophene-morpholine derivative.

G Start 2-(5-Bromothiophen-2-yl)morpholine OxAdd Oxidative Addition Pd(0) inserts into C-Br bond Start->OxAdd TransMet Transmetalation Arylboronic acid transfers Aryl group OxAdd->TransMet RedElim Reductive Elimination Biaryl product forms, Pd(0) regenerates TransMet->RedElim RedElim->OxAdd Pd(0) Recycle Product 5-Aryl-Thiophene-Morpholine Derivative RedElim->Product

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for biaryl synthesis.

Protocol 2: Synthesis of Morpholine-Thiophene Thiosemicarbazones (Urease Inhibitors)

This protocol describes the condensation of a morpholine-thiophene precursor to form potent antibacterial agents[11][12].

Causality & Rationale: Glacial acetic acid is utilized as a Brønsted acid catalyst. It selectively protonates the carbonyl oxygen of the thiophene-carbaldehyde, increasing its electrophilicity. This lowers the activation energy required for nucleophilic attack by the primary amine of the hydrazinecarbothioamide, driving the equilibrium toward imine (Schiff base) formation.

Step-by-Step Methodology:

  • Dissolution: To a stirred solution of N-(2-morpholinoethyl)hydrazinecarbothioamide (1.0 mmol) in absolute ethanol (20 mL), add the appropriately substituted morpholine-thiophene-carbaldehyde (1.0 mmol)[12].

  • Catalysis: Add 2 to 3 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 10–12 hours.

  • Crystallization: Remove the heat and allow the mixture to stand for 48 hours in a refrigerator (4°C). The slow cooling promotes the formation of high-purity crystalline lattices[12].

  • Isolation: Filter the precipitated crude product under a vacuum and recrystallize from hot methanol to yield the pure morpholine-thiophene hybrid thiosemicarbazone[12].

Mechanistic Pathway: Coagulation Cascade Inhibition

To understand the macro-level impact of morpholine-thiophene derivatives synthesized via these protocols, we must look at their role in vivo. When optimized into Factor Xa inhibitors, these molecules act as highly selective blockades in the blood coagulation cascade, preventing the dangerous amplification of thrombin[3][10].

G Intrinsic Intrinsic Pathway FactorXa Factor Xa (Active Serine Protease) Intrinsic->FactorXa Extrinsic Extrinsic Pathway Extrinsic->FactorXa Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Inhibitor Morpholine-Thiophene Inhibitor (e.g., Rivaroxaban analog) Inhibitor->FactorXa Blocks S1/S4 Pockets

Caption: Mechanism of action for morpholine-thiophene derivatives in the coagulation cascade.

Conclusion

2-(5-Bromothiophen-2-yl)morpholine is far more than a simple reagent; it is a foundational blueprint for modern drug design. By offering a highly reactive 5-bromo site for rapid structural diversification, alongside the pharmacokinetic benefits of the morpholine and thiophene rings, it enables medicinal chemists to engineer highly selective, potent, and orally bioavailable therapeutics. Whether targeting the S1/S4 pockets of Factor Xa or the active site of bacterial urease, mastering the synthetic manipulation of this compound is an essential skill for advanced drug development professionals.

References

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry.[Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Science Scholar.[Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Pharmaceutical Sciences.[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry (PMC).[Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling: Topics by Science.gov. Science.gov.[Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate.[Link]

  • Rivaroxaban | Profiles RNS. National Library of Medicine (MeSH).[Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology (PMC).[Link]

  • Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation. MedCrave Online.[Link]

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Exploratory

2-(5-Bromothiophen-2-yl)morpholine: A Bifunctional Heterocyclic Scaffold for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(5-Bromothiophen-2-yl)morpholine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) has emerged as a highly versatile, bifunctional scaffold. By combining the solubility-enhancing properties of a morpholine ring with the bioisosteric and cross-coupling potential of a bromothiophene core, this molecule serves as a critical foundation for synthesizing advanced therapeutics, particularly in the realm of targeted kinase inhibitors[1].

This technical guide provides an in-depth analysis of the structural causality, biological applications, and self-validating synthetic workflows associated with this privileged scaffold.

Structural Rationale: The Thiophene-Morpholine Axis

The architectural design of 2-(5-Bromothiophen-2-yl)morpholine is not accidental; it is a calculated assembly of three distinct pharmacological and synthetic vectors:

  • The Morpholine Ring (Solubility & Hinge-Binding): Morpholine is a privileged scaffold in drug discovery[2]. Compared to highly basic piperidines or lipophilic cyclohexanes, morpholine offers a balanced lipophilic-hydrophilic profile. Its oxygen atom acts as a critical hydrogen-bond acceptor, frequently engaging the hinge region of target kinases (e.g., Val882 in PI3K) to anchor the inhibitor within the ATP-binding pocket.

  • The Thiophene Core (Bioisosterism): Thiophene serves as a classical bioisostere for benzene. However, the substitution of a carbon atom with sulfur alters the electronic distribution, molecular geometry, and electronegativity[3]. This subtle shift often improves target binding affinity and alters metabolic liabilities (such as CYP450 oxidation rates) compared to phenyl analogs.

  • The 5-Bromo Handle (Synthetic Programmability): The bromine atom at the 5-position of the electron-rich thiophene ring is highly activated for oxidative addition. This provides a programmable vector for transition-metal-catalyzed cross-coupling reactions, allowing chemists to rapidly explore chemical space[4].

Physicochemical & Pharmacokinetic Profiling

To understand its behavior in synthetic and biological systems, we must analyze its core quantitative metrics.

ParameterValuePharmacological / Synthetic Significance
CAS Number 1178409-69-2Unique registry identifier for procurement.
Molecular Formula C8H10BrNOCore framework for mass spectrometry tracking (M+H ~248/250).
Molecular Weight 248.14 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Acceptors 2 (N, O)Essential for kinase hinge-region binding and aqueous solubility.
H-Bond Donors 1 (NH)Functionalizable site for vector extension (acylation/alkylation).
Halogen Handle 5-BromoHighly reactive vector for Pd-catalyzed cross-coupling[4].

Biological Applications: Kinase Inhibition & Beyond

Thiophene-morpholine hybrids are prominently featured in the development of targeted oncology drugs, particularly inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K)[1].

In dual PI3K/mTOR inhibitors, the morpholine oxygen typically forms a critical hydrogen bond with the kinase hinge region, while the thiophene ring projects into the affinity pocket, orienting subsequent aryl substituents (coupled via the 5-bromo position) toward the solvent-exposed region or specificity pockets.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Hinge Region) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTORC1 mTORC1 / mTORC2 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream Signaling Inhibitor Thiophene-Morpholine Hybrid Inhibitor Inhibitor->PI3K Competitive Inhibition Inhibitor->mTORC1 Dual Inhibition

PI3K/mTOR pathway modulation by thiophene-morpholine derived dual inhibitors.

Synthetic Workflows & Self-Validating Protocols

The true power of 2-(5-Bromothiophen-2-yl)morpholine lies in its orthogonality. The secondary amine can be functionalized without disturbing the C-Br bond, and the C-Br bond can be cross-coupled without requiring protection of a tertiary amine product.

G A 2-(5-Bromothiophen-2-yl)morpholine B N-Functionalization (Morpholine NH) A->B Electrophile, DIPEA C Pd-Catalyzed Coupling (Thiophene C-Br) B->C Boronic Acid, Pd(dppf)Cl2 D Advanced Kinase Inhibitor C->D Purification

Orthogonal synthetic workflow for 2-(5-Bromothiophen-2-yl)morpholine functionalization.
Protocol A: N-Alkylation/Acylation of the Morpholine Ring

Objective: Derivatization of the secondary amine to modulate basicity and extend the molecule toward the solvent-exposed region of a target protein.

Causality & Setup: The secondary amine is highly nucleophilic. To prevent side reactions with the bromothiophene core, a mild, sterically hindered base is required.

  • Preparation: Dissolve 2-(5-bromothiophen-2-yl)morpholine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Why DIPEA? Its steric bulk prevents it from acting as a nucleophile, ensuring it only scavenges the HCl byproduct without competing with the morpholine nitrogen for the electrophile.

  • Electrophile Addition: Dropwise add the desired acyl chloride or alkyl halide (1.1 equiv). Maintaining 0°C controls the exothermic reaction and prevents degradation of the electron-rich thiophene core.

  • Self-Validation (TLC): Monitor by Thin Layer Chromatography (Hexanes/EtOAc). The secondary amine starting material will stain strongly with ninhydrin (turning purple/brown upon heating), whereas the tertiary amine/amide product will not. This provides an immediate, binary visual validation of conversion.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the 5-position of the thiophene ring to build the primary hydrophobic pharmacophore[4].

Causality & Setup: The 5-bromo position of thiophene is sufficiently activated for oxidative addition by Pd(0). We select Pd(dppf)Cl₂ as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the N-functionalized bromothiophene intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add anhydrous K₃PO₄ (2.0 equiv). Why K₃PO₄? It provides optimal basicity for the transmetalation of electron-rich thiophenes without causing protodeboronation of the boronic acid—a common side reaction when using stronger bases like NaOH[4].

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Crucial Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Execution & Self-Validation (LC-MS): Heat the mixture to 90°C under argon for 12 hours. Monitor via LC-MS. The disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) and the emergence of the coupled product mass validates the success of the cross-coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

2.[3] Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI (Molecules) URL: [Link]

3.[2] Title: Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme Source: Frontiers in Chemistry URL: [Link]

4.[1] Title: Structural Aspects of mTOR Inhibitors: Search for Potential Compounds Source: Current Topics in Medicinal Chemistry (PubMed/Bentham Science) URL: [Link]

5.[4] Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction Source: Arabian Journal of Chemistry (Elsevier) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2-(5-Bromothiophen-2-yl)morpholine

Introduction & Scientific Context 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) is a highly versatile bifunctional building block. It is frequently utilized in the pharmaceutical industry, most notably as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) is a highly versatile bifunctional building block. It is frequently utilized in the pharmaceutical industry, most notably as a critical intermediate in the scalable synthesis of selective PI3K inhibitors ()[1]. The morpholine moiety not only improves the aqueous solubility and pharmacokinetic profile of resulting drug candidates but also significantly alters the electronic landscape of the thiophene core. This Application Note provides a comprehensive, field-proven guide to optimizing carbon-carbon bond formation using this specific substrate via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Mechanistic Causality: The "Why" Behind the Chemistry

To successfully couple 2-(5-Bromothiophen-2-yl)morpholine, researchers must account for its unique electronic and steric properties:

  • Oxidative Addition (The Rate-Determining Step) : The morpholine group at the C2 position is strongly electron-donating via resonance from the nitrogen lone pair. This increases the overall electron density of the thiophene ring, rendering the C5-Br bond less electrophilic and slower to react than an unsubstituted or electron-deficient bromothiophene ()[2]. To overcome this elevated activation barrier, electron-rich palladium catalysts (e.g., incorporating bidentate dppf or Buchwald-type ligands like XPhos) are required to accelerate the oxidative insertion of Pd(0) into the C-Br bond.

  • Transmetalation & Base Selection : Thiophene substrates contain a sulfur atom that can coordinate with palladium, potentially poisoning the catalyst at low loadings. Furthermore, if the coupling partner is a heteroaryl boronic acid, protodeboronation is a significant competing side reaction under strongly basic conditions. Utilizing a mild base (e.g., Na₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) buffers the pH and facilitates the formation of the reactive palladium-hydroxo intermediate necessary for efficient transmetalation ()[3].

  • Reductive Elimination : The steric bulk of the morpholine ring is distal to the C5 reaction center, meaning steric hindrance during the final C-C bond formation is negligible, allowing for rapid product release.

Experimental Design & Optimization

The following tables summarize quantitative optimization data for coupling 2-(5-Bromothiophen-2-yl)morpholine with a standard aryl boronic acid.

Table 1: Catalyst Screening for 2-(5-Bromothiophen-2-yl)morpholine

Catalyst SystemLigand TypeRelative ConversionMechanistic Rationale
Pd(PPh₃)₄ Monodentate75%Standard baseline; susceptible to sulfur coordination and exhibits slower oxidative addition.
Pd(dppf)Cl₂ Bidentate>95%High bite angle prevents catalyst poisoning; accelerates reductive elimination.
Pd₂(dba)₃ / XPhos Buchwald>98%Highly electron-rich ligand easily overcomes the electron-donating effect of the morpholine ring.

Table 2: Base and Solvent Optimization

BaseSolvent SystemTemperatureYield (%)Observations
K₂CO₃ Toluene/EtOH/H₂O90 °C82%Good general system; biphasic nature aids transmetalation.
Na₂CO₃ 1,4-Dioxane/H₂O85 °C91%Optimal solubility for morpholine derivatives; minimizes protodeboronation.
CsF THF/H₂O75 °C65%Milder conditions, but lower conversion due to poor solubility of the boronic acid.

Visualization of the Catalytic Workflow

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)Cl2) OxAdd Oxidative Addition Insertion into C5-Br bond Pd0->OxAdd 2-(5-Bromothiophen-2-yl)morpholine (Substrate) TransMet Transmetalation Boronate complex formation OxAdd->TransMet Ar-B(OH)2, Base (e.g., Na2CO3) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Halide exchange RedElim->Pd0 Regeneration of Pd(0) Product 5-Aryl-2-morpholinothiophene (Target Product) RedElim->Product Release

Catalytic cycle of Suzuki-Miyaura coupling for 2-(5-Bromothiophen-2-yl)morpholine.

Step-by-Step Self-Validating Protocol

This methodology describes the optimized coupling of 2-(5-Bromothiophen-2-yl)morpholine with an aryl boronic acid using Pd(dppf)Cl₂.

Materials:

  • 2-(5-Bromothiophen-2-yl)morpholine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Procedure:

  • Reaction Assembly & Degassing (Critical Step) :

    • Action: Charge a Schlenk flask with 2-(5-Bromothiophen-2-yl)morpholine, aryl boronic acid, and Pd(dppf)Cl₂. Add 1,4-Dioxane and the 2M Na₂CO₃ aqueous solution.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the reaction before it begins.

    • Self-Validation: Perform three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes. The solution should turn a deep red/orange without the formation of a black precipitate (which would indicate irreversible Pd black degradation).

  • Thermal Activation :

    • Action: Heat the reaction mixture to 85 °C under an Argon atmosphere for 4–6 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the activation barrier required for oxidative addition into the electron-rich C-Br bond.

  • In-Process Control (IPC) :

    • Action: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The starting material exhibits a distinct 1:1 isotopic ratio (M and M+2 peaks) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). The reaction is definitively complete when this specific isotopic signature completely disappears, replaced by the exact mass of the coupled product.

  • Workup & Acid/Base Purification :

    • Action: Cool to room temperature, dilute with EtOAc, and extract with 1M HCl. Discard the organic layer. Basify the aqueous layer with 2M NaOH to pH 10, then extract with fresh EtOAc.

    • Causality: The morpholine moiety is intrinsically basic. This acid/base extraction selectively pulls the product into the aqueous phase as a water-soluble protonated salt, leaving neutral impurities (like homocoupled boronic acid byproducts or triphenylphosphine oxide) in the initial organic layer. This self-validating purification step often eliminates the need for silica gel chromatography ()[1].

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Stalled Reaction : If the LC-MS shows stalled conversion despite heating, the catalyst may have been poisoned by the thiophene sulfur atom. Solution: Spike the reaction with an additional 2 mol% of Pd(dppf)Cl₂ and ensure strict exclusion of oxygen.

  • Protodeboronation of the Partner : If the boronic acid is consumed but the bromothiophene remains unreacted, the boronic acid is undergoing protodeboronation. Solution: Switch to a milder base (e.g., K₃PO₄) or lower the reaction temperature to 70 °C, compensating for the lower temperature by utilizing a highly active monophosphine/Buchwald ligand (e.g., XPhos) ()[4].

References

  • Development of Scalable Syntheses of Selective PI3K Inhibitors Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Amination for the Synthesis of Bromothiophene-Morpholine Adducts

Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides an in-depth analysis and detailed protocols for a particularly valuable transformation: the coupling of bromothiophenes with morpholine. This reaction is of high interest to researchers in medicinal chemistry and drug development, as the resulting morpholino-thiophene scaffold is a key structural motif in numerous biologically active compounds. We will dissect the critical parameters of the catalytic system, offer a field-tested experimental protocol, and provide a troubleshooting guide to overcome common challenges, ensuring researchers can confidently and successfully apply this methodology.

The Strategic Importance of the Catalytic System

The success of the Buchwald-Hartwig amination, especially with challenging heteroaromatic substrates like bromothiophene, is not accidental. It is the result of a carefully orchestrated interplay between the palladium source, the ligand, the base, and the solvent. Understanding the function of each component is paramount to achieving high yields and purity.

The Palladium Precatalyst: Choosing Stability and Activity

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in-situ reduction to the active Pd(0) species, a step that can sometimes be inefficient or lead to the formation of inactive palladium black.[2][3] For this reason, modern, well-defined palladium(II) precatalysts are highly recommended. These complexes, often featuring a biarylphosphine ligand already coordinated to the metal center, are typically air- and moisture-stable, ensuring reproducibility and simplifying handling.[2][3]

Key Insight: Precatalysts like XPhos Pd G3 or RuPhos Pd G3 are designed for facile activation. Upon exposure to the base in the reaction mixture, they cleanly and rapidly generate the highly active, monoligated L-Pd(0) species necessary to initiate the catalytic cycle.[4][5] This avoids the potential pitfalls of incomplete reduction or the presence of inhibitory ligands (like dba) that can hinder catalytic activity.[4]

The Ligand: The Architect of Reactivity

The ligand is arguably the most critical component of the catalytic system. For the amination of an electron-rich heteroaromatic halide like bromothiophene, the ligand must possess specific steric and electronic properties.[6]

  • Steric Bulk: Large, sterically demanding ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), are essential.[6][7] This steric hindrance promotes the formation of the desired monoligated Pd(0) intermediate, which is more reactive in the oxidative addition step.[8] It also facilitates the final, often rate-limiting, reductive elimination step to release the product.[6][9]

  • Electron-Donating Ability: Electron-rich phosphines enhance the electron density on the palladium center. This increased nucleophilicity of the Pd(0) catalyst accelerates the oxidative addition of the bromothiophene.[6][9]

For the coupling of secondary cyclic amines like morpholine, ligands such as XPhos and RuPhos have demonstrated broad utility and high performance.[8][10]

The Base: The Engine of the Catalytic Cycle

The base serves a crucial, multifaceted role. Its primary function is to deprotonate the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which is a prerequisite for reductive elimination.[11]

Causality in Base Selection:

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for this transformation. Its high basicity (pKaH ≈ 19) ensures rapid deprotonation, driving the reaction forward.[5]

  • Compatibility Issues: A key consideration is the functional group tolerance of the substrates. Strong alkoxide bases like NaOtBu are incompatible with base-sensitive groups such as esters or some ketones.[10] In such cases, a switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is necessary, though this may require higher reaction temperatures or longer reaction times to achieve full conversion.[12]

The Solvent: The Reaction Environment

The choice of solvent primarily addresses the solubility of all reaction components. Anhydrous, aprotic solvents are standard.

  • Toluene and Dioxane: These are the most frequently used solvents due to their ability to dissolve the aryl halide, amine, base, and catalytic species at the typical reaction temperatures (80-110 °C).[5][10]

  • Anhydrous Conditions: It is critical to use anhydrous solvents, as water can lead to hydrodehalogenation of the bromothiophene starting material and can interfere with the activity of the strong base.[12]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds in three key stages, as illustrated below.[1][13]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex Amido Complex L-Pd(II)(Ar)(NR₂) oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product baseh [Base-H]⁺Br⁻ amido_complex->baseh arbr Ar-Br (Bromothiophene) arbr->pd0 amine H-NR₂ (Morpholine) amine->oa_complex base Base base->oa_complex Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination setup 1. Reaction Setup reagents Add Bromothiophene, Precatalyst, & NaOtBu to oven-dried flask. setup->reagents inert Seal, Evacuate & Backfill with N₂/Ar (3x) reagents->inert solvents Add Anhydrous Solvent & Morpholine via Syringe inert->solvents reaction 2. Reaction solvents->reaction heating Heat to 100 °C with Vigorous Stirring reaction->heating monitor Monitor by TLC/LC-MS (Typically 4-24h) heating->monitor workup 3. Workup & Purification monitor->workup cool Cool to Room Temp & Quench with Water workup->cool extract Extract with Organic Solvent (e.g., EtOAc) cool->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify product Isolated Product purify->product

Step-by-step workflow from setup to product isolation.
Step-by-Step Laboratory Protocol

Materials:

  • Bromothiophene derivative (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL, ~0.2 M)

  • Oven-dried reaction vial or flask with a magnetic stir bar and septum

Procedure:

  • Reaction Setup (under inert atmosphere): In a glovebox, add the bromothiophene (if solid), XPhos Pd G3, and sodium tert-butoxide to the reaction vial. [14]If a glovebox is unavailable, add the solids to the flask on the bench, seal it with a septum, and immediately begin purging with an inert gas (Nitrogen or Argon).

  • Inerting: Evacuate the sealed vial and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add the anhydrous toluene via syringe. [14]Follow with the addition of the bromothiophene (if liquid) and then the morpholine.

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 4-24 hours. [14]5. Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the bromothiophene starting material is consumed.

  • Workup: Once complete, remove the vial from the heat and allow it to cool to room temperature. Carefully unseal the vial and quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). [14]7. Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final morpholino-thiophene product. [15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: The Pd(0) species may have decomposed due to oxygen exposure or impurities.<[12]br>2. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.3. Poor Reagent Quality: Wet solvent or base, or impure starting materials.1. Use a Precatalyst: Switch to a reliable precatalyst like XPhos Pd G3. Ensure the reaction is set up under strictly inert conditions.<[14]br>2. Increase Temperature: Incrementally increase the temperature to 110 °C or 120 °C (if using a high-boiling solvent like dioxane).3. Verify Reagents: Use freshly distilled/dried solvents and ensure the base is dry and stored under an inert atmosphere.
Hydrodehalogenation 1. Presence of Water: Trace water can act as a proton source, leading to the reduction of the starting material.<[12]br>2. Slow Reductive Elimination: If the final C-N bond formation is slow, competing pathways can dominate.1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.2. Optimize Ligand/Base: A different ligand might accelerate reductive elimination. Sometimes a slightly weaker base (e.g., Cs₂CO₃) can suppress this side reaction, though it may require a higher temperature. [12]
Formation of Biaryl Homocoupling 1. High Temperature/Catalyst Loading: These conditions can sometimes favor the homocoupling of the bromothiophene.1. Reduce Temperature/Loading: Try lowering the reaction temperature slightly or decreasing the catalyst loading to 1 mol%. [12]
Dark Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The ligand may not be effectively stabilizing the Pd(0) intermediate, leading to aggregation and precipitation.1. Use a Precatalyst: Modern precatalysts are designed to minimize this issue.<[2]br>2. Check Ligand-to-Metal Ratio: If not using a precatalyst, ensure a slight excess of ligand (e.g., 1.2:1 L:Pd) is used.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Singleton, D. A., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Available at: [Link]

  • Ananikov, V. P., et al. (2019). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Dialkylbiaryl phosphine ligands. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A New Buchwald-Type Diphosphine Ligand for the Preparation of Triarylamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Sygnature Discovery. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]

Sources

Method

Application Note: Regioselective Functionalization of the Thiophene Ring in 2-(5-Bromothiophen-2-yl)morpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction 2-(5-Bromothiophen-2-yl)morpholine is a highly versatile and valuable building block in medicinal chemistry and organic m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

2-(5-Bromothiophen-2-yl)morpholine is a highly versatile and valuable building block in medicinal chemistry and organic materials science. The morpholine moiety imparts favorable physicochemical properties—such as improved aqueous solubility, modulated basicity, and enhanced metabolic stability—while the 5-bromothiophene core serves as a primed electrophilic handle for divergent chemical functionalization.

This application note details the mechanistic rationale and validated protocols for functionalizing the thiophene ring. We focus primarily on transition-metal-catalyzed cross-couplings at the C5 position and electrophilic trapping via metal-halogen exchange, alongside advanced C-H activation strategies.

Mechanistic Rationale & Reactivity Profiling

The thiophene ring in this scaffold possesses a highly polarized electronic environment. The morpholine ring at C2 acts as a resonance electron donor but an inductive electron withdrawer, while the bromine at C5 provides a classic site for oxidative addition or lithiation.

  • C5-Bromine Reactivity (Cross-Coupling): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C-Br bond readily undergoes oxidative addition. While carbon-iodine (C-I) bonds are generally more reactive due to lower bond dissociation energies[1], bromothiophenes offer an optimal balance of chemical stability, commercial availability, and excellent reactivity under standard Pd(0) catalysis[2].

  • Lithium-Halogen Exchange: The C5 position can be selectively lithiated using n-butyllithium. The rapid kinetics of the bromine-lithium exchange outcompete nucleophilic attack or deprotonation at the C3/C4 positions. This allows for the regioselective introduction of various electrophiles (e.g., DMF for formylation) without undesired structural rearrangements[3].

  • C-H Activation at C3/C4 (β-positions): While the C5 position is the primary site of reactivity, subsequent or orthogonal functionalization at the β-positions (C3/C4) can be achieved via Pd-catalyzed C-H activation. This typically requires specific directing groups or optimized ligands to overcome the inherently lower reactivity of the β-C-H bonds compared to the α-positions[4].

Workflow & Pathway Visualization

G SM 2-(5-Bromothiophen-2-yl)morpholine Suzuki Suzuki-Miyaura Cross-Coupling SM->Suzuki Pd(0), Boronic Acid Base, Heat Buchwald Buchwald-Hartwig Amination SM->Buchwald Pd(0), Amine Base, Heat LiHal Lithium-Halogen Exchange SM->LiHal n-BuLi, -78°C then Electrophile Prod1 5-Aryl/Alkyl Thiophene Suzuki->Prod1 Prod2 5-Amino Thiophene Buchwald->Prod2 Prod3 5-Formyl/Carboxy Thiophene LiHal->Prod3 CHAct C-H Activation (C3/C4 beta-position) Prod4 3,5-Disubstituted Thiophene CHAct->Prod4 Prod1->CHAct Pd(II), Aryl-X Directing Group

Caption: Divergent functionalization pathways of the 2-(5-Bromothiophen-2-yl)morpholine scaffold.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the functionalization of 5-bromothiophenes, synthesized from established literature protocols[2][5][6].

Functionalization StrategyReagents / Catalyst SystemTemp / TimeExpected YieldKey Advantage
Suzuki-Miyaura (C5) Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O90 °C, 12-16 h65–85%High functional group tolerance; highly scalable[2].
Microwave Suzuki (C5) Aryl-B(OH)₂, Pd(II) precatalyst, KOH, H₂O110 °C (MW), 15 min>80%Rapid kinetics; utilizes green solvent (water)[5].
Li-Halogen Exchange (C5) 1. n-BuLi, THF; 2. DMF (Electrophile)-78 °C to RT, 2 h70–90%Direct access to aldehydes and carboxylic acids[3].
C-H Arylation (C3/C4) Aryl-Br, Pd(OAc)₂, Ligand, PivOH, Toluene110 °C, 24 h40–60%Enables late-stage functionalization without pre-activation[4].

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: To synthesize 4-(5-arylthiophen-2-yl)morpholine derivatives. Causality & Design: Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is selected as a robust, cost-effective catalyst capable of readily inserting into the unhindered C-Br bond of the thiophene. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃), which is critical for the transmetalation step of the catalytic cycle[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(5-Bromothiophen-2-yl)morpholine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Introduction: Evacuate and backfill the flask with Argon (3 cycles). Inject degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Note: Strict degassing prevents catalyst oxidation and undesired homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1) or LC-MS until the starting bromide is fully consumed[1].

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-arylthiophene derivative.

Protocol B: Lithium-Halogen Exchange and Formylation

Objective: To synthesize 5-(morpholin-4-yl)thiophene-2-carbaldehyde. Causality & Design: n-Butyllithium (n-BuLi) is used to perform a rapid lithium-halogen exchange. The cryogenic temperature (-78 °C) is strictly required to prevent undesired ring-opening, nucleophilic attack on the morpholine ring, or isomerization. Anhydrous DMF serves as the formylating agent, reacting seamlessly with the thienyllithium intermediate[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(5-Bromothiophen-2-yl)morpholine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, Argon-flushed round-bottom flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Trapping: Dropwise add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv, 1.5 mmol). Stir for an additional 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the formylated product.

Self-Validating Systems & Troubleshooting

To ensure the scientific integrity and reproducibility of these workflows, researchers must employ the following self-validating analytical checks:

  • Monitoring Halogen Exchange Efficacy: Quench a small aliquot (0.1 mL) of the lithiation reaction (Protocol B) with CD₃OD. Analyze the crude aliquot via ¹H NMR; the disappearance of the C5-proton/bromine signal and the appearance of a deuterium signal at C5 confirms successful and complete lithiation.

  • Identifying Homocoupling (Protocol A): If a significant amount of biaryl (derived from the boronic acid) or bithiophene is observed via LC-MS, it indicates either poor solvent degassing (presence of oxygen) or an imbalance in the transmetalation rate. Ensure strict Schlenk techniques are utilized. If the substrate is sterically hindered, consider switching to a more active bidentate catalyst like Pd(dppf)Cl₂.

  • NMR Shift Tracking: Functionalization at C5 will predictably alter the chemical shifts of the adjacent C3 and C4 protons. For example, formylation (Protocol B) will cause a significant downfield shift of the C4 proton (typically >0.5 ppm) due to the strong electron-withdrawing nature of the newly installed aldehyde group.

References

  • Semantic Scholar / Relevant Journals. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available at:[Link][5]

  • ChemRxiv. Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Available at: [Link][3]

  • RSC Publishing. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration. Available at: [Link][4]

  • SciSpace. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. Available at:[Link][2]

  • ACS Publications. Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? Available at: [Link][6]

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Application

Application Notes and Protocols: 2-(5-Bromothiophen-2-yl)morpholine as a Versatile Intermediate in Drug Discovery

Introduction: The Strategic Value of the Thiophene-Morpholine Scaffold In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Thiophene-Morpholine Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. Within this context, certain molecular scaffolds have earned the designation of "privileged structures" due to their recurring presence in a multitude of bioactive compounds and approved drugs.[1][2][3] The 2-(5-Bromothiophen-2-yl)morpholine moiety represents a powerful convergence of two such privileged scaffolds: the thiophene ring and the morpholine heterocycle.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the benzene ring.[4] Its unique electronic properties and ability to engage in hydrogen bonding via the sulfur atom can lead to improved potency and modified pharmacokinetic properties of drug candidates.[4][5] Thiophene and its derivatives are integral components of a wide array of approved drugs, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8][9]

The morpholine ring, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties.[1][10] The presence of both an amine and an ether functional group within the morpholine structure imparts a favorable balance of hydrophilicity and lipophilicity, which can improve aqueous solubility, metabolic stability, and cell permeability.[1][2] This often translates to an improved pharmacokinetic profile and has made morpholine a key component in many central nervous system (CNS) active drugs due to its ability to cross the blood-brain barrier.[10][11]

The strategic combination of these two scaffolds in 2-(5-Bromothiophen-2-yl)morpholine, with the added synthetic handle of a bromine atom, creates a highly versatile intermediate for drug discovery. The bromine atom provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments and the rapid generation of compound libraries for biological screening.[12][13][14] This application note provides a comprehensive guide to the synthesis, characterization, and application of 2-(5-Bromothiophen-2-yl)morpholine as a key building block in the development of novel therapeutics.

Synthesis and Characterization of 2-(5-Bromothiophen-2-yl)morpholine

The synthesis of 2-(5-Bromothiophen-2-yl)morpholine can be envisioned through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient route involves the initial formation of an appropriate precursor, followed by cyclization to form the morpholine ring.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the title compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 2-Bromo-5-formylthiophene C Reductive Amination A->C B Ethanolamine B->C D D C->D Intermediate: N-(2-hydroxyethyl)-1-(5-bromothiophen-2-yl)methanamine E Intramolecular Cyclization D->E F F E->F Final Product: 2-(5-Bromothiophen-2-yl)morpholine

Caption: Proposed synthetic workflow for 2-(5-Bromothiophen-2-yl)morpholine.

Detailed Experimental Protocol: Synthesis of 2-(5-Bromothiophen-2-yl)morpholine

This protocol describes a two-step process involving reductive amination followed by an intramolecular cyclization.

Step 1: Synthesis of N-(2-hydroxyethyl)-1-(5-bromothiophen-2-yl)methanamine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-bromo-5-formylthiophene (1.0 eq), ethanolamine (1.2 eq), and methanol as the solvent.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Quench and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 2-(5-Bromothiophen-2-yl)morpholine

  • Reaction Setup: Dissolve the purified N-(2-hydroxyethyl)-1-(5-bromothiophen-2-yl)methanamine (1.0 eq) in a suitable high-boiling point solvent such as toluene or dioxane in a flask fitted with a reflux condenser.

  • Cyclization Conditions: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq). Heat the reaction mixture to reflux (80-110 °C) and monitor by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, 2-(5-Bromothiophen-2-yl)morpholine, can be further purified by column chromatography or recrystallization.

Characterization Data Summary

The structural integrity of the synthesized 2-(5-Bromothiophen-2-yl)morpholine should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the thiophene protons, the morpholine ring protons, and the N-H proton.
¹³C NMR Resonances for the carbon atoms of the thiophene and morpholine rings.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₈H₁₀BrNOS.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C-H, C-O, and C-S bonds.
Elemental Analysis Percentages of C, H, N, S, and Br consistent with the molecular formula.

Application as a Versatile Intermediate: Suzuki-Miyaura Cross-Coupling

The bromine atom on the thiophene ring of 2-(5-Bromothiophen-2-yl)morpholine serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15] This reaction allows for the formation of a carbon-carbon bond between the bromothiophene and a variety of organoboron compounds, enabling the synthesis of a diverse library of derivatives.

General Workflow for Suzuki-Miyaura Coupling

G A 2-(5-Bromothiophen-2-yl)morpholine D Suzuki-Miyaura Reaction A->D B Aryl/Heteroaryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) C->D E Purification D->E F 2-(5-Aryl/Heteroaryl-thiophen-2-yl)morpholine Derivative E->F

Caption: General workflow for Suzuki-Miyaura coupling reactions.

Detailed Protocol: Synthesis of 2-(5-Phenylthiophen-2-yl)morpholine

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction using 2-(5-Bromothiophen-2-yl)morpholine.

  • Reagent Preparation: In a Schlenk flask, combine 2-(5-Bromothiophen-2-yl)morpholine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(5-phenylthiophen-2-yl)morpholine.

Potential Biological Applications and Signaling Pathways

Derivatives of 2-(5-Bromothiophen-2-yl)morpholine hold significant promise for targeting a variety of biological pathways implicated in disease. For instance, many kinase inhibitors feature morpholine and thiophene moieties.[16] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several inhibitors targeting components of this pathway incorporate morpholine and aromatic heterocyclic systems.[16]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Promotes Translation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Derivatives synthesized from 2-(5-Bromothiophen-2-yl)morpholine could be designed to act as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR, thereby providing a potential therapeutic strategy for various cancers.

Conclusion

2-(5-Bromothiophen-2-yl)morpholine is a strategically designed intermediate that combines the favorable attributes of both the thiophene and morpholine scaffolds. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The presence of a reactive bromine handle makes it an exceptionally valuable building block for generating diverse molecular architectures through robust and versatile cross-coupling methodologies. The potential for derivatives of this intermediate to modulate key biological pathways, such as the PI3K/Akt/mTOR cascade, underscores its significance in contemporary drug discovery and development programs. This guide provides a foundational framework for researchers and scientists to harness the potential of 2-(5-Bromothiophen-2-yl)morpholine in the quest for novel and improved therapeutics.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). ResearchGate. Available at: [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024). ResearchGate. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF. (2005). ACS Publications. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PMC. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. (2021). Taylor & Francis Online. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Available at: [Link]

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. (2024). Frontiers. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Inovatus Services Ltd.. Available at: [Link]

  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). ISCA. Available at: [Link]

  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.). Semantic Scholar. Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2022). ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). PMC. Available at: [Link]

  • Synthesis of 5,8-bis(5-bromothiophene-2-yl)-2,3-bis(4-(butyloxy) phenyl)quinoxaline (10). (n.d.). ResearchGate. Available at: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (n.d.). PMC. Available at: [Link]

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Method

Application Notes and Protocols: Preparation of Conductive Poly(2-(5-Bromothiophen-2-yl)morpholine)

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive guide for the synthesis and characterization of t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the synthesis and characterization of the conductive polymer, poly(2-(5-kalagitanthiophen-2-yl)morpholine). The protocol details a proposed synthesis of the novel monomer, 2-(5-Bromothiophen-2-yl)morpholine, followed by its chemical oxidative polymerization. This guide is intended for researchers in materials science, polymer chemistry, and drug development, offering insights into the preparation of functionalized polythiophenes. The inclusion of a morpholine moiety is anticipated to impart unique solubility, biocompatibility, and electronic properties to the resulting polymer, opening avenues for its application in organic electronics, sensors, and biomedical devices.

Introduction: The Promise of Functionalized Polythiophenes

Polythiophenes are a well-established class of conductive polymers, renowned for their environmental stability and tunable electronic properties.[1] The functionalization of the thiophene monomer is a key strategy to modulate the properties of the resulting polymer, such as solubility, processability, and electronic behavior. The incorporation of specific functional groups can also introduce new functionalities, for instance, for sensing applications or to enhance biocompatibility.[2]

The morpholine group, a saturated heterocycle containing both an ether and a secondary amine, is a versatile functional group in medicinal chemistry, known to enhance aqueous solubility and to serve as a pharmacophore in various drugs.[3] Its incorporation into a polythiophene backbone is a promising strategy to develop novel conductive materials with potential applications in bioelectronics and drug delivery systems. This document outlines a detailed protocol for the preparation of a novel morpholine-functionalized polythiophene, starting from the synthesis of the monomer, 2-(5-Bromothiophen-2-yl)morpholine.

Synthesis of the Monomer: 2-(5-Bromothiophen-2-yl)morpholine

Proposed Synthetic Pathway

The proposed synthesis involves the monosubstitution of 2,5-dibromothiophene with morpholine, catalyzed by a palladium complex.

Monomer Synthesis 2,5-Dibromothiophene 2,5-Dibromothiophene Monomer 2-(5-Bromothiophen-2-yl)morpholine 2,5-Dibromothiophene->Monomer Morpholine Morpholine Morpholine->Monomer Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Monomer Ligand Ligand (e.g., BINAP) Ligand->Monomer Base Base (e.g., NaOtBu) Base->Monomer Solvent Solvent (e.g., Toluene) Solvent->Monomer

Caption: Proposed synthesis of the monomer via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

Reagent/SolventFormulaM.W. ( g/mol )CAS No.PuritySupplier
2,5-DibromothiopheneC₄H₂Br₂S241.933141-27-3>98%Sigma-Aldrich
MorpholineC₄H₉NO87.12110-91-8>99%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7251364-51-3-Strem Chemicals
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)C₄₄H₃₂P₂622.6798327-87-8>98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5>98%Sigma-Aldrich
TolueneC₇H₈92.14108-88-3AnhydrousSigma-Aldrich

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 1 mol%), BINAP (0.06 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add 2,5-dibromothiophene (1.0 mmol) and morpholine (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(5-Bromothiophen-2-yl)morpholine.

Expected Characterization of Monomer:

  • ¹H NMR: Expect characteristic signals for the morpholine protons and the two protons on the thiophene ring.

  • ¹³C NMR: Expect signals corresponding to the carbon atoms of the thiophene and morpholine rings.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product (C₈H₁₀BrNOS, M.W. = 248.14 g/mol ).

Polymerization of 2-(5-Bromothiophen-2-yl)morpholine

The polymerization of the monomer can be achieved through chemical oxidative polymerization using iron(III) chloride (FeCl₃) as the oxidant. This is a widely used, simple, and effective method for the synthesis of polythiophenes.[6][7]

Polymerization Reaction

Polymerization Monomer 2-(5-Bromothiophen-2-yl)morpholine Polymer Poly(2-(thiophen-2-yl)morpholine) Monomer->Polymer Oxidative Polymerization FeCl3 FeCl3 (oxidant) FeCl3->Polymer Solvent Solvent (e.g., Chloroform) Solvent->Polymer Doping Doped Polymer (Conductive) Polymer->Doping Oxidation Dedoping Dedoped Polymer (Neutral) Doping->Dedoping Reduction (e.g., with NH3)

Caption: Chemical oxidative polymerization of the monomer and subsequent doping/dedoping.

Detailed Polymerization Protocol

Materials:

Reagent/SolventFormulaM.W. ( g/mol )CAS No.PuritySupplier
2-(5-Bromothiophen-2-yl)morpholineC₈H₁₀BrNOS248.14-As synthesized-
Iron(III) chloride (anhydrous)FeCl₃162.207705-08-0>98%Sigma-Aldrich
ChloroformCHCl₃119.3867-66-3AnhydrousSigma-Aldrich
MethanolCH₃OH32.0467-56-1ACS gradeSigma-Aldrich
Ammonia solutionNH₃17.031336-21-628-30%Sigma-Aldrich

Procedure:

  • Monomer Solution: Dissolve 2-(5-Bromothiophen-2-yl)morpholine (1.0 mmol) in anhydrous chloroform (20 mL) in a round-bottom flask under an inert atmosphere.

  • Oxidant Solution: In a separate flask, dissolve anhydrous FeCl₃ (4.0 mmol) in anhydrous chloroform (20 mL). The use of a molar ratio of FeCl₃ to monomer of 4:1 is a common starting point.[6]

  • Polymerization: Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. A color change and the formation of a precipitate should be observed, indicating polymerization.

  • Reaction Time: Continue stirring the reaction mixture for 24 hours at room temperature to ensure complete polymerization.

  • Precipitation and Washing: Pour the reaction mixture into a large volume of methanol (200 mL) to precipitate the polymer.

  • Purification (Dedoping): Filter the polymer and wash it extensively with methanol until the filtrate is colorless. To remove the dopant (FeCl₄⁻), stir the polymer in an ammonia solution for several hours. This process is known as dedoping and will convert the polymer to its neutral, non-conductive state.

  • Final Washing and Drying: Wash the dedoped polymer with methanol and then water until the washings are neutral. Finally, dry the polymer under vacuum at 40-50 °C.

Characterization of Poly(2-(thiophen-2-yl)morpholine)

A thorough characterization is essential to confirm the structure and properties of the synthesized polymer.

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm polymerization.Disappearance of the C-Br stretching vibration and broadening of aromatic C-H and C=C stretching bands, indicating polymer formation.
¹H NMR Spectroscopy To determine the polymer structure and regioregularity.Broadened signals corresponding to the aromatic protons of the polythiophene backbone and the morpholine side chains.
UV-Vis Spectroscopy To study the electronic properties and conjugation length.A broad absorption band in the visible region, characteristic of the π-π* transition in the conjugated polymer backbone. A blue shift in the absorption maximum upon dedoping is expected.
Cyclic Voltammetry (CV) To investigate the electrochemical behavior (redox properties).Reversible oxidation and reduction peaks, indicating the p-doping and dedoping processes. The potential of these peaks provides information about the polymer's electronic energy levels.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity index (PDI).Provides information on the average chain length of the polymer, which influences its mechanical and electronic properties.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Determines the decomposition temperature of the polymer.
Scanning Electron Microscopy (SEM) To visualize the morphology of the polymer film.Provides information about the surface structure and porosity of the polymer.

Potential Applications

The unique combination of a conductive polythiophene backbone and a hydrophilic, biocompatible morpholine side chain suggests a range of potential applications for this novel polymer.

  • Bioelectronics and Biosensors: The morpholine groups could enhance the biocompatibility of the polymer, making it suitable for use in implantable electronic devices or as a transducer material in biosensors. The amine functionality could also be used for the immobilization of biomolecules.[2]

  • Drug Delivery: The polymer could potentially be designed as a stimuli-responsive material for controlled drug release. The redox activity of the polythiophene backbone could be used as a trigger for releasing encapsulated drugs.

  • Electrochromic Devices: Many polythiophenes exhibit electrochromism, changing color upon oxidation and reduction. The effect of the morpholine substituent on the electrochromic properties of the polymer would be an interesting area of investigation.

  • Antistatic Coatings and Conductive Films: The inherent conductivity of the doped polymer makes it a candidate for antistatic coatings and transparent conductive films, with the morpholine group potentially improving adhesion to polar substrates.

Conclusion

This document provides a detailed, albeit proposed, guide for the synthesis and characterization of poly(2-(5-Bromothiophen-2-yl)morpholine). The outlined protocols are based on well-established chemical principles and provide a solid foundation for researchers to explore this novel and promising conductive polymer. The successful synthesis of this material could lead to significant advancements in the fields of bioelectronics, sensor technology, and smart materials.

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  • O'Brien, M. E., et al. (2019). Thin Functional Polymer Films by Electropolymerization. Polymers, 11(8), 1297. [Link]

  • Tran-Van, F., et al. (2004). Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. Reactive and Functional Polymers, 60, 95-104. [Link]

  • Tuncel, D., & Demirel, G. (2022). Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications. Polymers, 14(13), 2715. [Link]

  • Nicolini, T., et al. (2020). Tuning the Electrochemical Properties of Poly-thiophenes with a 2,5-Dithienil-N-subtituted-pyrrole Bearing an Aniline Moiety for Electrochromic Devices. Chemistry – An Asian Journal, 15(16), 2534-2542. [Link]

  • AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

  • Kumar, A., & Kumar, A. (2022). Synthesis and Characterization of Polythiophene and Polypyrrole. Ignited Minds Journals. [Link]

  • Yang, M., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors, 1(3), 265-272. [Link]

  • Carrasco, P. M., et al. (2006). Structure-Conductivity Relationships in Chemical Polypyrroles of Low, Medium and High Conductivity. Synthetic Metals, 156(5-6), 420-425. [Link]

  • Gherbi, A., et al. (2015). Synthesis and characterization of a new series of 2-(5-bromothiophen-2-yl)- 5-substituted-1, 3, 4-oxadiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 128-134. [Link]

  • Özkaya, A. R., et al. (2010). Synthesis and electropolymerization of the phthaocyanines with 4-(2,5-di-2-thiophen-2-yl-pyrrol-1-yl) substituents. Journal of Electroanalytical Chemistry, 639(1-2), 1-10. [Link]

  • Cihaner, A., & Önal, A. M. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. International Journal of Molecular Sciences, 9(3), 358-367. [Link]

  • Ates, M., & Sarac, A. S. (2009). Conducting polymer based sensors. Progress in Polymer Science, 34(10), 1010-1049. [Link]

  • O'Brien, M. E., et al. (2019). Thin Functional Polymer Films by Electropolymerization. Polymers, 11(8), 1297. [Link]

Sources

Application

reaction mechanism of morpholine substitution on bromothiophenes

Title: Advanced Methodologies for the Amination of Bromothiophenes with Morpholine: Mechanistic Insights and Protocols Introduction & Strategic Overview The incorporation of the morpholine moiety into thiophene scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Methodologies for the Amination of Bromothiophenes with Morpholine: Mechanistic Insights and Protocols

Introduction & Strategic Overview

The incorporation of the morpholine moiety into thiophene scaffolds is a critical transformation in medicinal chemistry, yielding pharmacophores prevalent in kinase inhibitors and CNS-active agents. However, the inherent electron-rich nature of the thiophene ring presents a unique synthetic challenge: unactivated bromothiophenes are notoriously resistant to standard Nucleophilic Aromatic Substitution (SNAr).

This application note provides a comprehensive guide to overcoming this barrier. We delineate the causality behind choosing either a transition-metal-catalyzed Buchwald-Hartwig amination or a catalyst-free SNAr approach, grounded entirely in the electronic properties of the substrate.

Mechanistic Divergence: Causality in Reaction Design

2.1. Activated Substrates: Nucleophilic Aromatic Substitution (SNAr) When an electron-withdrawing group (EWG), such as a carboxaldehyde (-CHO) or nitro (-NO2) group, is present at the 5-position of a 2-bromothiophene, the ring becomes sufficiently electron-deficient to undergo SNAr.

  • Causality of Solvent Choice: Conducting this reaction in water rather than traditional organic solvents (like DMF) accelerates the reaction. Water stabilizes the highly polar Meisenheimer complex transition state via hydrogen bonding and forces the hydrophobic organic reactants into close proximity, significantly enhancing the reaction rate and yield 1.

2.2. Unactivated Substrates: Palladium-Catalyzed Buchwald-Hartwig Amination For unactivated substrates like 2-bromothiophene or 3-bromothiophene, SNAr is impossible under standard conditions. Palladium-catalyzed cross-coupling is required.

  • Causality of Positional Isomerism: 3-Bromothiophene is more electron-rich at the 3-position than 2-bromothiophene is at the 2-position. Consequently, oxidative addition of Pd(0) into the C-Br bond of 3-bromothiophene is slower. Furthermore, reductive elimination (the rate-limiting step for C-N bond formation) is faster for more electron-poor aryl groups. Thus, amination of 3-bromothiophene generally proceeds in lower yields and requires more active catalysts compared to 2-bromothiophene .

  • Causality of Ligand Selection: Bulky, electron-rich phosphine ligands like P(t−Bu)3​ or RuPhos are mandatory. The electron density facilitates oxidative addition, while the extreme steric bulk forces the thienyl and morpholino groups into the requisite geometry for rapid reductive elimination .

Logical Workflows and Mechanistic Pathways

G Start Bromothiophene Substrate CheckEWG Is an EWG (e.g., -CHO) present at C2/C5? Start->CheckEWG SNAr Nucleophilic Aromatic Substitution (SNAr) CheckEWG->SNAr Yes (Activated) BHA Buchwald-Hartwig Cross-Coupling CheckEWG->BHA No (Unactivated) Meisenheimer Meisenheimer Complex Intermediate SNAr->Meisenheimer + Morpholine (Water) Product Morpholino-Thiophene Product Meisenheimer->Product - HBr PdCycle Pd(0)/Pd(II) Catalytic Cycle BHA->PdCycle + Morpholine, Base, Pd PdCycle->Product

Decision matrix and mechanistic pathways for morpholine substitution on bromothiophenes.

G Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)-Br Pd0->PdII_Br Ox. Add. (Ar-Br) PdII_Amine Ar-Pd(II) (Morph) PdII_Br->PdII_Amine Morpholine + Base PdII_Amine->Pd0 Red. Elim. (Product)

Simplified Buchwald-Hartwig catalytic cycle for unactivated bromothiophenes.

Quantitative Data Summary

The following table summarizes the optimized conditions for various bromothiophene substrates based on their electronic demands.

SubstrateNucleophileCatalyst / ConditionsYield (%)MechanismRef
5-Bromothiophene-2-carboxaldehydeMorpholine (3 eq)Water, Reflux, 12 h, Catalyst-Free94%SNAr1
3-BromothiopheneMorpholine (1.2 eq)Pd(OAc)2, P(t-Bu)3, NaOtBu, Toluene, 100 °C57%Buchwald-Hartwig
3-BromothiopheneMorpholine (1.2 eq)Pd(O2CCF3)2, P(t-Bu)3, NaOtBu, Toluene, 100 °C>70%Buchwald-Hartwig
2-BromothiopheneMorpholine (1.2 eq)Pd(OAc)2, RuPhos, Base, Solvent-Free, 60 °C85%Buchwald-Hartwig2

Note: The use of Pd(O2CCF3)2 over Pd(OAc)2 for 3-bromothiophene is critical. The more electron-withdrawing trifluoroacetate ligands accelerate the generation of the active Pd(0) species, compensating for the sluggish oxidative addition of the electron-rich 3-position .

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalyst-Free SNAr of 5-Bromothiophene-2-carboxaldehyde Objective: Synthesize 5-morpholinothiophene-2-carboxaldehyde in an aqueous medium.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromothiophene-2-carboxaldehyde (1.0 mmol) and distilled water (10 mL).

    • Validation Checkpoint: The substrate will form a heterogeneous suspension due to poor aqueous solubility.

  • Amine Addition: Add morpholine (3.0 mmol, 3.0 equiv) dropwise.

    • Causality: Excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

  • Thermal Activation: Heat the mixture to reflux (100 °C) for 12 hours.

    • Validation Checkpoint: As the reaction proceeds, the suspension will change color (often turning deep yellow/orange) and may become more homogeneous as the polar morpholino product forms. Monitor via TLC (Hexane:EtOAc 7:3); the product spot will be highly UV-active and more polar than the starting material.

  • Workup & Isolation: Cool to room temperature. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Analytical Validation: Confirm product via 1H NMR. Look for the disappearance of the starting material's thiophene protons (typically doublets at ~7.1 and ~7.6 ppm) and the appearance of the morpholine aliphatic multiplets at ~3.3 ppm (N-CH2) and ~3.8 ppm (O-CH2).

Protocol B: Pd-Catalyzed Amination of 3-Bromothiophene Objective: Synthesize 4-(thiophen-3-yl)morpholine via Buchwald-Hartwig coupling.

  • Inert Atmosphere Setup: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with Pd(O2CCF3)2 (2 mol%), P(t-Bu)3 (4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol).

    • Causality: NaOtBu is chosen because it is a strong enough base to deprotonate the coordinated morpholine but sterically hindered enough to prevent competitive alkoxylation of the thiophene 3.

  • Reagent Addition: Add anhydrous Toluene (3 mL), followed by 3-bromothiophene (1.0 mmol) and morpholine (1.2 mmol). Seal the tube.

    • Validation Checkpoint: The solution should transition from an orange/yellow suspension to a darker red/brown homogeneous solution upon heating, indicating the formation of the active Pd(0) species.

  • Coupling Reaction: Heat the mixture at 100 °C for 16 hours.

    • Validation Checkpoint: A white precipitate (NaBr) will form on the walls of the vessel as the reaction progresses, serving as a visual indicator of successful turnover.

  • Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate.

  • Analytical Validation: Purify via flash chromatography. Validate via GC-MS; the molecular ion peak (M+) should be observed at m/z 169.

References

  • Title: synlett - ResearchGate: Abstract: We have developed the first synthesis of N,N-disubstituted 5-aminothiophene-2-carboxaldehydes by Nucleophilic Aromatic Substitution of 5-bromothiophene-2-carboxaldehyde in water.
  • Title: Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis Source: acs.org URL: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(5-Bromothiophen-2-yl)morpholine Derivatives

Introduction & Strategic Overview Thiophene-morpholine hybrids are privileged structural motifs in medicinal chemistry. They are frequently utilized in the development of antimicrobial agents, potent urease inhibitors, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Thiophene-morpholine hybrids are privileged structural motifs in medicinal chemistry. They are frequently utilized in the development of antimicrobial agents, potent urease inhibitors, and psychotropic drugs[1][2]. The strategic incorporation of a bromine atom at the 5-position of the thiophene ring provides an essential synthetic handle, allowing for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Traditional thermal synthesis of these aminated thiophene derivatives often suffers from prolonged reaction times, significant side-product formation (such as debromination or over-amination), and poor atom economy. Microwave-assisted organic synthesis (MAOS) overcomes these barriers. By utilizing direct dielectric heating, MAOS significantly accelerates reaction kinetics, enhances overall yield, and improves purity profiles compared to classical heating methods[3][4].

Mechanistic Insights & Causality

The synthesis of 2-(5-bromothiophen-2-yl)morpholine from 2,5-dibromothiophene and morpholine proceeds highly efficiently via a palladium-catalyzed Buchwald-Hartwig amination.

Under microwave irradiation, the polar nature of the morpholine reagent and the reaction solvent allows for highly efficient coupling with microwave energy. This rapid, localized superheating lowers the activation energy barrier for the oxidative addition of the active Pd(0) catalyst to the C-Br bond. Modern multimode microwave reactors provide precise temperature and pressure control, which ensures reproducibility and heavily minimizes the non-selective debromination side reactions that are notoriously common under prolonged conventional oil-bath heating[4].

Experimental Workflow

G A 2,5-Dibromothiophene + Morpholine C Microwave Irradiation (120°C, 15 min) A->C B Pd2(dba)3 / BINAP Base (Cs2CO3) B->C D Workup & Filtration C->D E 2-(5-Bromothiophen- 2-yl)morpholine D->E

Microwave-assisted synthesis workflow for 2-(5-Bromothiophen-2-yl)morpholine.

Detailed Protocol: Self-Validating Microwave Synthesis

This protocol outlines the optimized palladium-catalyzed C-N cross-coupling under microwave conditions.

Materials Required:
  • Substrate: 2,5-Dibromothiophene (1.0 equiv, 1.0 mmol)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv, 2 mol%)

  • Ligand: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.04 equiv, 4 mol%)

  • Base: Cesium carbonate (Cs2CO3) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add 2,5-dibromothiophene, morpholine, Pd2(dba)3, BINAP, and Cs2CO3.

    • Causality Check: The slight stoichiometric excess of morpholine (1.2 equiv) ensures complete conversion of the starting material. The bulky bidentate BINAP ligand is specifically chosen to promote reductive elimination over unwanted β-hydride elimination, thereby preserving the structural integrity of the morpholine ring.

  • Solvent Addition & Purging: Add 3.0 mL of anhydrous toluene. Seal the vial with a PTFE-lined crimp cap. Purge the sealed vial with nitrogen gas for 3 minutes via a needle.

    • Causality Check: Oxygen must be rigorously excluded from the system to prevent the oxidation of the phosphine ligand and the subsequent deactivation of the Pd(0) catalytic species.

  • Microwave Irradiation: Place the sealed vial into a dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 120 °C, with a hold time of 15 minutes, utilizing maximum power (150 W) and high-speed magnetic stirring (800 rpm).

    • Causality Check: High-speed stirring prevents localized thermal hot spots. The precise 15-minute hold time at 120 °C provides the exact thermal energy required for the mono-amination to reach completion, without initiating a secondary amination at the remaining bromine position.

  • Cooling and Workup: Allow the reactor to actively cool the vial to 40 °C using compressed air. Dilute the crude mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford the pure target compound.

Self-Validating System:
  • TLC Monitoring: A distinct UV-active spot with an Rf​ of ~0.4 (Hexanes/EtOAc 9:1) should appear. The complete disappearance of the 2,5-dibromothiophene starting material spot confirms reaction completion.

  • Mass Spectrometry (GC-MS/LC-MS): An intermediate aliquot must be analyzed prior to column chromatography. The product will display a characteristic isotopic doublet in the mass spectrum (M and M+2 peaks in a 1:1 ratio) corresponding to the single retained bromine atom. This isotopic signature self-validates that over-amination (forming the dimorpholino derivative) did not occur.

Quantitative Data: Method Comparison

The integration of microwave technology significantly optimizes the reaction profile compared to conventional oil-bath heating, as summarized below:

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Improvement Factor
Temperature 110 °C (Reflux)120 °C (Pressurized)+10 °C
Reaction Time 18 - 24 hours15 minutes~70x Faster
Yield (%) 45 - 55%85 - 92%+35% Increase
Purity (HPLC) < 80% (Debromination observed)> 95%Significant
E-Factor High (Excess solvent/time)Low (Atom economic)Greener Profile

Downstream Applications & Biological Pathways

Morpholine-thiophene hybrids synthesized via this accelerated method serve as critical intermediates in drug discovery. The retained bromine atom allows for subsequent Suzuki-Miyaura couplings with aryl boronic acids to generate 5-aryl-2-morpholinothiophene derivatives. These advanced derivatives exhibit potent biological activities, including uncompetitive inhibition of the urease enzyme, which is a highly appealing approach for treating ureolytic bacterial infections[2].

Pathways A 2-(5-Bromothiophen-2-yl)morpholine B Suzuki-Miyaura Coupling (Aryl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D 5-Aryl-2-morpholinothiophene Derivatives B->D E Alkynyl-thiophene Hybrids C->E F Urease Enzyme Inhibition (Antibacterial Activity) D->F G Psychotropic / CNS Target Screening D->G E->G

Downstream functionalization and pharmacological targeting of morpholine-thiophene hybrids.

References

  • Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis.Frontiers in Chemistry.
  • Microwave‐Assisted Synthesis of 2‐Amino‐thiophene‐3‐Carboxylic Derivatives Under Solvent‐Free Conditions.Taylor & Francis.
  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.Organic Chemistry Portal.
  • Microwave-Assisted Parallel Synthesis of Fused Heterocycles in a Novel Parallel Multimode Reactor.ACS Publications.

Sources

Application

Application Note: Scalable Synthesis of 2-(5-Bromothiophen-2-yl)morpholine for Industrial Drug Development

Introduction & Strategic Overview The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates frequently improves aqueous solubility, metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates frequently improves aqueous solubility, metabolic stability, and cell permeability by modulating the molecule's overall lipophilicity and pKa[1]. When this heterocycle is linked to a 5-bromothiophene moiety, the resulting compound—2-(5-Bromothiophen-2-yl)morpholine —serves as a highly versatile bifunctional building block[2]. The secondary amine of the morpholine ring can be readily derivatized (e.g., via amidation or reductive amination), while the 5-bromothiophene handle is primed for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) to access complex hybrid heterocycles[3].

While emerging methodologies for morpholine synthesis often rely on prefunctionalized reagents, photocatalysis, or expensive transition-metal catalysts[4], industrial scale-up demands a robust, atom-economical approach. This guide details a validated, four-step scalable protocol utilizing the cyclization of an amino alcohol precursor[5]. The focus is placed on process safety, the causality of reaction conditions, and the establishment of self-validating critical quality attributes (CQAs).

Retrosynthetic Analysis & Route Selection

To avoid hazardous reagents like diazomethane or highly sensitive, expensive epoxide precursors, this synthetic route leverages a classical and highly scalable disconnection strategy:

  • C-C Bond Formation: Friedel-Crafts acylation of 2-bromothiophene with chloroacetyl chloride.

  • C-N Bond Formation: N-alkylation using 2-aminoethanol.

  • Reduction: Conversion of the intermediate ketone to a secondary alcohol.

  • Ring Closure: Acid-catalyzed intramolecular etherification[6].

Retrosynthesis A 2-(5-Bromothiophen-2-yl) morpholine B Amino Alcohol Intermediate A->B H2SO4 Cyclization C alpha-Chloro Ketone B->C 1. Ethanolamine 2. NaBH4 D 2-Bromothiophene + Chloroacetyl Chloride C->D AlCl3 Acylation

Caption: Retrosynthetic workflow for 2-(5-Bromothiophen-2-yl)morpholine.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2-Chloro-1-(5-bromothiophen-2-yl)ethanone
  • Causality & Design: Aluminum chloride (AlCl₃) is utilized as a Lewis acid to generate a highly electrophilic acylium ion from chloroacetyl chloride. 2-Bromothiophene undergoes electrophilic aromatic substitution exclusively at the 5-position. This regioselectivity is dictated by the synergistic directing effects of the sulfur heteroatom and the steric/electronic influence of the bromine substituent.

  • Protocol:

    • Charge a 50 L glass-lined reactor with 2-bromothiophene (10.0 mol) and anhydrous dichloromethane (DCM, 15 L) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C. Add anhydrous AlCl₃ (12.0 mol) in portions, maintaining the internal temperature strictly below 5 °C to control the exothermic complexation.

    • Add chloroacetyl chloride (11.0 mol) dropwise over 2 hours.

    • Stir for an additional 4 hours at room temperature.

  • Self-Validation: Monitor via HPLC. The reaction is deemed complete when residual 2-bromothiophene is <1%. Quench by slowly pouring the mixture over crushed ice and 1M HCl (10 L). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the α -chloro ketone.

Step 2 & 3: Amination and Reduction to 1-(5-Bromothiophen-2-yl)-2-((2-hydroxyethyl)amino)ethanol
  • Causality & Design: The α -chloro ketone is highly reactive and prone to bis-alkylation. Using a large excess of 2-aminoethanol (or running the reaction under high dilution) suppresses the formation of tertiary amine byproducts[6]. Subsequent reduction with NaBH₄ is performed in a telescoped manner to minimize the handling of the sensitive intermediate.

  • Protocol:

    • Dissolve the crude α -chloro ketone (approx. 9.5 mol) in THF (20 L).

    • Add 2-aminoethanol (30.0 mol, ~3 equiv) dropwise at 10 °C. Stir for 12 hours at ambient temperature.

    • Filter off the precipitated amine hydrochloride salts. Concentrate the filtrate and redissolve the residue in methanol (15 L).

    • Cool the methanolic solution to 0 °C. Add NaBH₄ (10.0 mol) in small portions. (Caution: Vigorous hydrogen gas evolution will occur).

    • Stir for 3 hours at 0–5 °C.

  • Self-Validation: IR spectroscopy must confirm the complete disappearance of the carbonyl stretch (~1670 cm⁻¹). Quench with water (5 L), extract with ethyl acetate (3 x 10 L), wash with brine, and concentrate to afford the diol intermediate.

Step 4: Acid-Catalyzed Cyclization
  • Causality & Design: The cyclization of the 1,2-amino alcohol into a morpholine ring is driven by the formation of a thienyl-stabilized carbocation[6]. Concentrated sulfuric acid acts as both the dehydrating agent and the solvent. The primary hydroxyl group of the ethanolamine moiety acts as the internal nucleophile, closing the 6-membered ring via an intramolecular SN1-like pathway[7].

  • Protocol:

    • Cool concentrated H₂SO₄ (10 L) in a reactor to 0 °C.

    • Slowly add the crude diol intermediate (approx. 8.0 mol) over 3 hours, ensuring the internal temperature does not exceed 10 °C to prevent degradation of the thiophene ring.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Carefully pour the acidic mixture over crushed ice (30 kg). Basify to pH 10 using a 50% NaOH solution (keep temp < 20 °C).

    • Extract the free base with DCM (3 x 15 L). Purify via crystallization (e.g., from MTBE/heptane) or isolate as the hydrochloride salt by bubbling HCl gas into the organic layer[7].

  • Self-Validation: LC-MS should indicate the loss of water (M-18) and the formation of the target mass (m/z ~248 for ⁷⁹Br)[2]. ¹H NMR will show the characteristic morpholine ring protons as complex multiplets between 2.8–4.0 ppm.

Mechanism N1 Diol Intermediate N2 Protonation of Thienylic OH N1->N2 H+ (H2SO4) N3 Loss of H2O (Thienyl Carbocation) N2->N3 -H2O N4 Intramolecular Attack by Primary OH N3->N4 Ring Closure N5 Deprotonation to Morpholine Ring N4->N5 -H+

Caption: Mechanism of acid-catalyzed intramolecular cyclization.

Quantitative Data & Quality Control

To ensure reproducibility during industrial scale-up, the following metrics must be strictly monitored across batches.

Process StepScale (Input)Yield (%)Purity (HPLC)Critical Quality Attribute (CQA)
1. Acylation 10.0 mol92%>95%Absence of 2-bromothiophene (<1%)
2. Amination 9.2 mol88%>90%Minimal bis-alkylated byproduct (<5%)
3. Reduction 8.1 mol95%>92%Complete ketone consumption (IR/NMR)
4. Cyclization 7.7 mol82%>99%Heavy metals <10 ppm, Water content <0.5%

References

  • Title: 3785 | Sigma-Aldrich: 2-(5-bromothiophen-2-yl)morpholine Source: sigmaaldrich.com URL: 2

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: mdpi.com URL: 3

  • Title: 2-(2-Chloro-6-methoxyphenyl)morpholine Source: benchchem.com URL: 1

  • Title: Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation Source: acs.org URL: 4

  • Title: An In-depth Technical Guide to 2-(2,4-Difluorophenyl)morpholine: Chemical Properties and Structure Source: benchchem.com URL: 5

  • Title: Synthesis and characterization of 2-arylmorpholine hydrochloride Source: researchgate.net URL: 6

  • Title: US9617229B2 - Phenylmorpholines and analogues thereof Source: google.com URL: 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 2-(5-Bromothiophen-2-yl)morpholine

Welcome to the Technical Support Center for 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) [1]. This compound is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) [1]. This compound is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. However, isolating this secondary amine to >98% purity presents unique chromatographic challenges.

This guide synthesizes field-proven insights to help you troubleshoot common purification bottlenecks, specifically addressing amine-silica interactions, thiophene over-bromination, and chiral resolution.

Part 1: Troubleshooting FAQs

Q1: Why am I experiencing severe peak tailing and low recovery during normal-phase silica gel chromatography?

The Causality: 2-(5-Bromothiophen-2-yl)morpholine contains a basic secondary amine within its morpholine ring (pKa ~8.3). Standard silica gel is heavily populated with acidic silanol groups (Si-OH). When basic amines travel through the column, they act as strong hydrogen bond acceptors and donors, leading to irreversible chemisorption and severe peak tailing[2]. The Solution: You must neutralize the stationary phase dynamically. Incorporate 1% to 2% (v/v) Triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate). TEA is a sacrificial volatile base that outcompetes your target molecule for the acidic silanol sites, ensuring a sharp elution profile and >90% recovery [2].

Q2: My bromination reaction yielded a mixture of regioisomers and over-brominated products. How do I separate them?

The Causality: Electrophilic aromatic substitution (such as bromination via N-Bromosuccinimide) on the electron-rich thiophene ring is highly reactive. While the α-position (C5) is the most kinetically favored, the C3 and C4 positions also possess sufficient electron density to react, especially if the reaction temperature exceeds 0°C or if excess equivalents of the brominating agent are used [3]. This results in 4-bromo regioisomers and 3,5-dibromo impurities. The Solution: Normal-phase chromatography cannot efficiently resolve these structural analogs due to their near-identical polarities. You must switch to Reverse-Phase Preparative HPLC (RP-HPLC) . The addition of heavy bromine atoms significantly increases the lipophilicity (LogP) of the molecule. On a C18 column, the des-bromo starting material will elute first, followed by the target, and the highly lipophilic dibromo impurity will elute last.

Q3: How can I resolve the enantiomers of this compound?

The Causality: The attachment of the thiophene ring to the 2-position of the morpholine ring creates a chiral center. Standard synthesis yields a racemate. The Solution: If enantiomeric purity is required for your biological assays, the most scalable self-validating method is diastereomeric salt formation. By reacting the racemic free base with a chiral resolving acid (e.g., L-(+)-tartaric acid), you create two diastereomeric salts with distinct solubility profiles, allowing for separation via fractional crystallization. Alternatively, Chiral Supercritical Fluid Chromatography (SFC) using an amylose-based stationary phase offers rapid analytical and preparative resolution.

Part 2: Quantitative Data Presentation

To design an effective purification gradient, you must understand the relative chromatographic behavior of the target against its synthetic artifacts.

Table 1: Chromatographic Behavior of 2-(5-Bromothiophen-2-yl)morpholine and Common Impurities

Compound / Impurity TypeStructural VariationNormal-Phase Behavior (Silica + 1% TEA)Reverse-Phase Behavior (C18, MeCN/H₂O)
Des-bromo (Starting Material) 2-(Thiophen-2-yl)morpholineElutes slightly later (More polar)Elutes earliest (Lowest LogP)
Target Compound 2-(5-Bromothiophen-2-yl)morpholine Baseline Reference (Rf ~0.3) Baseline Reference
Regioisomer 2-(4-Bromothiophen-2-yl)morpholineCo-elutes with targetClosely elutes (Requires shallow gradient)
Over-brominated 2-(3,5-Dibromothiophen-2-yl)morpholineElutes earlier (Less polar)Elutes latest (Highest LogP)

Part 3: Experimental Protocols

Protocol A: Amine-Optimized Normal-Phase Flash Chromatography

Objective: Remove polar baseline impurities and unreacted reagents from the crude mixture.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 80:20 v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume. Mix thoroughly.

  • Column Equilibration: Flush the silica gel column with at least 3 Column Volumes (CV) of the TEA-modified mobile phase. Self-Validation Step: Test the pH of the column eluent; it should be basic, confirming the silanol groups are neutralized.

  • Sample Loading: Dissolve the crude 2-(5-Bromothiophen-2-yl)morpholine in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Elution: Run the column at a steady flow rate. Monitor fractions via TLC (visualized with UV 254 nm and Potassium Permanganate stain).

  • Concentration: Combine the product-containing fractions. Evaporate under reduced pressure. Crucial: To remove residual TEA, co-evaporate the resulting oil twice with toluene.

Protocol B: Reverse-Phase Preparative HPLC for Regioisomer Separation

Objective: Isolate the target from des-bromo and dibromo impurities.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Solvent System:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA. (Note: TFA protonates the morpholine ring, improving peak shape on C18).

  • Gradient Design: Initiate a shallow gradient from 10% B to 60% B over 30 minutes. The shallow slope is critical to separate the 4-bromo regioisomer from the 5-bromo target.

  • Recovery: Collect the target peak. Because the product is now a TFA salt, neutralize the pooled fractions with saturated aqueous NaHCO₃, extract into Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the highly pure free base.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) NP_Flash Normal-Phase Flash (Silica + 1% TEA) Crude->NP_Flash Polar_Imp Polar Impurities (Discard) NP_Flash->Polar_Imp Baseline retention Semi_Pure Semi-Pure Amine (Regioisomer Mix) NP_Flash->Semi_Pure Eluted fraction RP_HPLC Reverse-Phase HPLC (C18, MeCN/H2O + TFA) Semi_Pure->RP_HPLC Dibromo Over-brominated Impurities (Discard) RP_HPLC->Dibromo Late eluting Pure_Racemate Purified Racemate >98% Purity RP_HPLC->Pure_Racemate Target peak Chiral Chiral Resolution (SFC or Salt Formation) Pure_Racemate->Chiral If %ee required Enantiomers Resolved Enantiomers (R) and (S) Chiral->Enantiomers

Purification workflow for isolating 2-(5-Bromothiophen-2-yl)morpholine from crude mixtures.

References

  • Leiden University Scholarly Publications. Synthesis of conjugated oligomers: the preparation and characterization of oligothiophenes. Retrieved from: [Link]

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning with 2-(5-Bromothiophen-2-yl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling dual-threat heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of cross-coupling dual-threat heterocycles. 2-(5-Bromothiophen-2-yl)morpholine is notoriously difficult because it combines a strongly coordinating thiophene sulfur with a competitive morpholine nitrogen.

This guide deconstructs the mechanisms of palladium catalyst deactivation and provides field-proven, self-validating protocols to overcome these barriers.

Part 1: Mechanistic Causality of Catalyst Deactivation

To solve catalyst poisoning, we must first understand the causality at the molecular level. The palladium catalytic cycle relies on the availability of vacant coordination sites. 2-(5-Bromothiophen-2-yl)morpholine attacks this requirement through two distinct pathways:

  • Thiophene Sulfur Poisoning (Chemisorption): The sulfur atom in the thiophene ring acts as a "soft" ligand, strongly and irreversibly binding to the "soft" palladium metal center[1]. This chemisorption blocks the active site required for the catalytic cycle, effectively removing the catalyst from the reaction and leading to the aggregation of inactive palladium black[1].

  • Morpholine Nitrogen Coordination (Off-Cycle Dormancy): The secondary/tertiary amine character of the morpholine ring can displace labile phosphine ligands, leading to the formation of catalytically dormant off-cycle palladium complexes[2]. While often reversible upon heating, this severely retards the reaction rate.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond) Pd0->OxAdd Productive Pathway SPoison Irreversible S-Coordination (Thiophene Poisoning) Pd0->SPoison Soft-Soft Interaction PdII Pd(II) Intermediate OxAdd->PdII Product Coupled Product PdII->Product Transmetalation & Reductive Elimination NDormant Reversible N-Coordination (Morpholine Dormancy) PdII->NDormant Ligand Displacement Product->Pd0 Catalyst Regeneration PdBlack Palladium Black (Dead Catalyst) SPoison->PdBlack NDormant->PdII Heat / Strong Ligand

Logical relationship between productive catalysis, sulfur poisoning, and nitrogen dormancy.

Part 2: Troubleshooting Guide (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-(5-Bromothiophen-2-yl)morpholine stalls at 20% conversion, and I see a black precipitate. What is happening and how do I fix it? A1: The formation of palladium black is a visual indicator of catalyst decomposition[1]. The catalytically active soluble palladium species has aggregated into inactive, insoluble palladium metal because the thiophene sulfur has irreversibly bound to the active site[1]. Solution: Choose a sulfur-resistant catalyst system. Utilize catalysts with bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos or XPhos) which can shield the palladium center and promote the desired catalytic cycle over deactivation[1][3].

Q2: I switched to an SPhos-based catalyst, but the reaction is still sluggish. Could the morpholine moiety be interfering? A2: Yes. Even with steric shielding, primary amines and N-heteroaromatic substrates can displace the phosphine ligand, leading to dormant palladium complexes[2]. Solution: The key to broad applicability is the synergistic combination of a moderate-strength base (which limits base-mediated decomposition of sensitive heteroarenes) and a highly stable ligand[2]. Furthermore, optimizing the solvent system (e.g., an n-butanol/water ratio of 2.5:1) has been shown to drastically improve the rate and efficiency of cross-coupling with heteroaryl compounds[3].

Q3: Should I just increase the catalyst loading to compensate for the poisoning? A3: While a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation throughout the reaction, it is not the most elegant solution and increases the cost of your synthesis[1]. A scientifically superior approach is to use pre-formed palladacycle precatalysts (like Buchwald G3 or G4) to ensure a highly active 1:1 Ligand-to-Palladium ratio that rapidly enters the catalytic cycle before poisoning can occur.

Q4: Can I recover or regenerate the palladium catalyst after it has been poisoned by the thiophene? A4: For deactivation due to irreversible poisoning by sulfur, regeneration is often not feasible[1]. The highly stable Pd-S bonds prevent reactivation under standard laboratory conditions. Your focus must remain on prevention via ligand design.

Part 3: Quantitative Data & Ligand Efficacy

To empirically validate the choice of ligands, consider the following comparative data for the cross-coupling of dual-threat heteroaryl bromides.

Catalyst / Ligand SystemCatalyst LoadingBaseTime to CompletionYield (%)Deactivation Status
Pd(PPh3)45.0 mol%Na2CO3Stalled at 4h< 20%Severe Pd black formation
Pd(OAc)2 / dppf3.0 mol%K2CO312h45%Moderate poisoning
Pd2(dba)3 / XPhos1.0 mol%K3PO46h82%Minimal deactivation
XPhos Pd G3 (Precatalyst)0.5 mol%K3PO4 (aq)2h> 95%No visible Pd black

Table 1: Comparative efficacy of catalyst systems for sulfur/nitrogen-containing heteroaryl bromides.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a Generation 3 (G3) Buchwald precatalyst to ensure the rapid generation of the active mono-ligated Pd(0) species, outcompeting sulfur coordination.

Step-by-Step Methodology: Sulfur-Resistant Suzuki-Miyaura Coupling
  • Reagent Assembly: In a rigorously dried Schlenk flask, add 2-(5-Bromothiophen-2-yl)morpholine (1.0 equiv), the corresponding boronic acid partner (1.5 equiv), and XPhos Pd G3 precatalyst (0.5 - 1.0 mol%).

  • Strict Degassing (Critical Step): The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and promote homocoupling[1]. Add the reaction solvent (e.g., 1,4-Dioxane or n-butanol) and subject the mixture to three rigorous freeze-pump-thaw cycles.

  • Base Addition: Add a degassed aqueous solution of K3PO4 (2.0 equiv). The biphasic nature of this system requires vigorous stirring (800+ rpm) to ensure adequate mass transfer.

  • Reaction Execution: Heat the mixture to 80 °C under an inert argon atmosphere. Monitor the reaction progress via LC-MS or GC-MS.

  • Diagnostic Validation (The "Spike Test"): If conversion stalls below 50%, perform a spike test by adding an additional 0.5 mol% of the catalyst. If the reaction immediately resumes, sulfur poisoning is the primary culprit (indicating you need a bulkier ligand like tBuXPhos). If it does not resume, the boronic acid has likely undergone protodeboronation, requiring a slow-addition syringe pump strategy.

Workflow Start 1. Reagent Assembly (Substrates + XPhos Pd G3) Degas 2. Strict Degassing (Freeze-Pump-Thaw) Start->Degas React 3. Base Addition & Heating (K3PO4 aq, 80°C) Degas->React Monitor 4. LC-MS Monitoring React->Monitor Complete Reaction Complete (Proceed to Workup) Monitor->Complete >95% Conversion Stall Reaction Stalled Monitor->Stall <50% Conversion Spike Catalyst Spike Test (+0.5 mol% Pd) Stall->Spike Poisoning Diagnosis: Sulfur Poisoning (Increase Shielding) Spike->Poisoning Reaction Resumes Protodeboronation Diagnosis: Protodeboronation (Check Boronic Acid) Spike->Protodeboronation No Change

Experimental workflow and self-validating diagnostic logic for stalled cross-coupling reactions.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands , PMC (NIH),[Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions , DSpace@MIT, [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of 2-(5-Bromothiophen-2-yl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with purifying 2-(5-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with purifying 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2).

This molecule presents a unique purification challenge: it combines a highly lipophilic, electron-rich bromothiophene core with a polar, basic morpholine ring[1]. This amphiphilic nature often frustrates standard crystallization attempts, leading to liquid-liquid phase separation ("oiling out") rather than true crystallization. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps necessary to isolate this compound with high analytical purity.

Physicochemical Profiling & Causality in Solvent Selection

The successful recrystallization of morpholine-thiophene derivatives relies entirely on manipulating the temperature-dependent solubility profile[2]. Because the free base of 2-(5-Bromothiophen-2-yl)morpholine possesses a relatively low crystalline lattice energy, rapid cooling in mixed solvents often outpaces the nucleation rate.

To overcome this, we employ two distinct strategies based on the state of your crude material:

  • The Free Base Approach (Kinetic Control): Requires a delicate balance of a "good" solvent (e.g., Ethyl Acetate) to dissolve the compound and an "anti-solvent" (e.g., Hexanes) to induce saturation. The cooling curve must be strictly controlled to prevent phase separation.

  • The Salt Formation Approach (Thermodynamic Control): By protonating the basic morpholine nitrogen with HCl, you drastically increase the molecular dipole and crystalline lattice energy[3]. The resulting hydrochloride salt is highly crystalline and can be robustly recrystallized from protic solvents (e.g., Ethanol) using Diethyl Ether as an anti-solvent.

Quantitative Solvent System Performance

Table 1: Comparison of solvent systems for the recrystallization of 2-(5-Bromothiophen-2-yl)morpholine.

Solvent SystemTarget FormSolvation MechanismCooling ProfileExpected YieldPurity Profile
Hexane / EtOAc Free BaseNon-polar / Polar gradientSlow (25°C to 4°C)65-75%Good; removes polar impurities
Toluene / Heptane Free Base π−π stacking / Non-polarVery Slow60-70%Excellent; removes polymeric aromatics
Isopropanol Free BaseProtic single-solventModerate (25°C to 0°C)50-60%Moderate; highly prone to oiling out
EtOH / Et₂O HCl SaltProtic / Non-polar gradientFast (Ice bath)85-95%Exceptional; highly crystalline
Purification Workflow & Decision Tree

RecrystallizationWorkflow Start Crude 2-(5-Bromothiophen- 2-yl)morpholine Decision1 State of Crude? (Oil vs. Solid) Start->Decision1 PathOil Oily Residue (Low Lattice Energy) Decision1->PathOil Oil PathSolid Solid Free Base Decision1->PathSolid Solid SaltForm Form HCl Salt (Dissolve in Et2O, add HCl) PathOil->SaltForm RecrystBase Single/Dual Solvent (Hexane / EtOAc) PathSolid->RecrystBase RecrystSalt Two-Solvent Recryst. (EtOH / Et2O) SaltForm->RecrystSalt Cooling Controlled Cooling (Room Temp -> 4°C) RecrystSalt->Cooling RecrystBase->Cooling Decision2 Oiling Out During Cooling? Cooling->Decision2 Troubleshoot Reheat, Add Good Solvent or Seed Crystals Decision2->Troubleshoot Yes Filter Vacuum Filtration & Cold Solvent Wash Decision2->Filter No Troubleshoot->Cooling Success Pure Crystalline Compound Filter->Success

Decision tree and troubleshooting workflow for the recrystallization of 2-(5-Bromothiophen-2-yl)morpholine.

Step-by-Step Experimental Protocols
Protocol A: Two-Solvent Recrystallization of the Free Base

Use this protocol if your crude material is already a semi-solid and you require the free base for downstream cross-coupling reactions.

  • Dissolution: Weigh the crude 2-(5-Bromothiophen-2-yl)morpholine. Suspend it in a minimal volume of Ethyl Acetate (the "good" solvent) and heat to 60°C while stirring until fully dissolved. Causality: Ethyl acetate effectively disrupts the intermolecular hydrogen bonding of the morpholine ring.

  • Clarification (Optional but Recommended): If the solution is dark brown, add 10 mg of activated charcoal per gram of crude. Boil for 5 minutes and perform a hot gravity filtration through a Celite pad. Causality: Charcoal adsorbs high-molecular-weight brominated polymeric impurities that inhibit crystal nucleation[4].

  • Saturation: While maintaining the clarified solution at 60°C, add hot Hexanes (the "anti-solvent") dropwise until a faint, persistent cloudiness appears. Add exactly one drop of Ethyl Acetate to clear the solution. Causality: This establishes the exact saturation point (metastable zone) required for optimal crystal nucleation[2].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (4°C) for 1 hour. Causality: A slow cooling gradient prevents the compound from phase-separating (oiling out) and ensures the formation of a highly ordered crystalline lattice.

  • Isolation & Validation: Collect the crystals via vacuum filtration. Wash with ice-cold Hexanes. Validate purity by checking the melting point and performing TLC (Hexane:EtOAc 4:1 with 1% Et₃N)[3].

Protocol B: Hydrochloride Salt Formation & Recrystallization

Use this protocol if your crude material is a stubborn oil or if maximum analytical purity is required.

  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether at room temperature.

  • Precipitation: Slowly add a stoichiometric amount of 2M HCl in Diethyl Ether dropwise under vigorous stirring. Causality: The basic morpholine nitrogen is protonated, drastically increasing the polarity and forcing the immediate precipitation of the insoluble hydrochloride salt[3].

  • Recrystallization: Filter the crude salt and redissolve it in a minimal amount of boiling absolute Ethanol. Add Diethyl Ether dropwise until the solution is saturated, then cool slowly to 4°C.

  • Isolation: Filter the highly crystalline white solid and dry under high vacuum to remove residual trapped solvent.

Troubleshooting Guides & FAQs

Q: My compound is "oiling out" instead of forming crystals during cooling. What is the mechanistic cause and how do I fix it? A: Oiling out occurs when the compound's solubility drops below its melting point in the solvent mixture before nucleation can occur, leading to a liquid-liquid phase separation rather than a solid-liquid crystallization. Fix: Reheat the mixture until it is completely homogeneous. Add 5-10% more of the "good" solvent (Ethyl Acetate) to widen the metastable zone. Cool the solution very slowly (e.g., place the flask in a warm water bath and allow both to cool to room temperature overnight). Alternatively, seed the solution with a pure crystal just before the cloud point is reached[2].

Q: The crude product is dark brown/yellow. How do I remove these persistent colored impurities? A: Bromothiophenes are highly prone to oxidative degradation and polymerization, which generates highly colored, trace polymeric impurities[4]. These impurities can coat the growing crystal lattice and halt crystallization. During the hot dissolution step, add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite to remove the charcoal and adsorbed impurities before cooling[3].

Q: I am trying to pre-purify the crude via flash chromatography before recrystallization, but it streaks heavily on silica. Why? A: The basic morpholine nitrogen interacts strongly with the acidic silanol groups on the silica gel stationary phase. To suppress this secondary acid-base interaction, add a basic modifier like 1% Triethylamine (Et₃N) to your Hexane/Ethyl Acetate eluent[3].

Q: Is the compound sensitive to thermal degradation during hot filtration? A: Yes. Halogenated thiophenes can be sensitive to prolonged heating, which may induce dehalogenation or polymerization[4]. Keep the heating bath under 65°C and minimize the time the compound spends in boiling solvent.

References
  • Thieme Chemistry. "Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides." Science of Synthesis, 2025. URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 2-(5-Bromothiophen-2-yl)morpholine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 2-(5-Bromothiophen-2-yl)morpholine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 2-(5-Bromothiophen-2-yl)morpholine . Because this bifunctional building block contains both an electron-rich thiophene ring and a susceptible secondary/tertiary amine (morpholine), it is highly prone to oxidative degradation during storage.

This document provides mechanistic insights, a troubleshooting matrix, and self-validating protocols to ensure the absolute integrity of your chemical inventory.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. 2-(5-Bromothiophen-2-yl)morpholine possesses two primary sites of vulnerability:

  • The Thiophene Ring: The sulfur atom within the thiophene ring is highly susceptible to oxidation, a process rapidly initiated by atmospheric oxygen and catalyzed by ambient light or trace transition metals[1]. This leads to the formation of reactive thiophene-S-oxides, which subsequently undergo dimerization and irreversible cross-linking[2].

  • The Morpholine Ring: The morpholine moiety can undergo N-oxidation or hydrolysis, which frequently results in ring-opening and the generation of highly polar impurities[3].

While the bulky bromine atom at the 5-position provides some steric hindrance and electron-withdrawing stabilization against oxidizing agents[1], the electron-donating nature of the morpholine group at the 2-position offsets this benefit, leaving the molecule highly sensitive to electrophilic oxygen attack.

OxidationPathways A 2-(5-Bromothiophen-2-yl)morpholine C Thiophene Ring S-Oxidation A->C Electron-rich sulfur attack D Morpholine Ring N-Oxidation A->D Secondary amine oxidation B Atmospheric O2 & UV Light B->A Initiates radical formation E Reactive S-Oxides & Epoxides C->E Intermediate formation F N-Oxide Derivatives D->F Stable degradant G Irreversible Polymerization & Discoloration E->G Cross-linking

Logical flowchart of oxidative degradation pathways for 2-(5-Bromothiophen-2-yl)morpholine.

Troubleshooting Matrix: Identifying Oxidation

If you suspect your inventory has been compromised, use the following quantitative and qualitative markers to identify the specific degradation pathway.

Analytical MethodObservationCausality / Identified DegradantRequired Action
Visual Inspection Color shift from pale yellow to brown/blackPolymerization of reactive thiophene-S-oxides.Do not use directly; purify via flash chromatography.
LC-MS +16 Da or +32 Da mass shiftsSingle or double oxygen insertion (forming S-oxides or N-oxides).Implement strict Argon purging protocol for future storage.
1H NMR (CDCl3) Peak broadening or new downfield signalsFormation of S,S-dioxides or morpholine ring-opening.Quantify purity via integration; discard if < 95%.
HPLC Appearance of early-eluting polar peaksIncreased polarity from morpholine hydrolysis/ring-opening.Review desiccation and moisture control protocols.

Validated Step-by-Step Storage Protocol

To completely arrest oxidative kinetics, you must implement a self-validating storage system that eliminates oxygen, moisture, light, and thermal energy.

StorageWorkflow Step1 1. Sample Aliquoting (Minimize freeze-thaw) Step2 2. Argon Purging (Displace O2) Step1->Step2 Step3 3. Amber Vial Sealing (Block UV/Vis) Step2->Step3 Step4 4. Desiccator Storage (Control Moisture) Step3->Step4 Step5 5. -20°C Freezing (Halt Kinetics) Step4->Step5

Step-by-step inert storage workflow to prevent oxidation and extend shelf life.

Methodology:
  • Preparation & Aliquoting: Ensure the compound is completely dry. Aliquot the bulk material into single-use amber glass vials. Causality: Repeated atmospheric exposure and freeze-thaw cycles exponentially accelerate degradation. Amber glass is mandatory to block UV/Vis light, which acts as a radical initiator for sulfur oxidation[1].

  • Argon Displacement (Self-Validating Step): Using a Schlenk line or a dual-needle manifold, cycle vacuum and Argon gas three times. Causality: Inert atmosphere storage replaces reactive oxygen with inert gases[4]. Argon is heavier than nitrogen and creates a denser, more protective blanket over the compound.

    • Validation Check: Place a resazurin-based oxygen indicator strip inside the secondary containment jar. The strip must remain colorless, confirming absolute O2 exclusion.

  • Hermetic Sealing: Seal the vials with PTFE-lined caps and wrap the junction tightly with Parafilm to prevent micro-gas exchange over time.

  • Moisture & Temperature Control: Place the sealed vials into a secondary desiccator box containing anhydrous calcium sulfate. Store this entire assembly in a dedicated, monitored -20°C chemical freezer[5]. Causality: Low temperatures drastically reduce the kinetic energy required for oxidative reactions, extending the shelf life from weeks to years.

Frequently Asked Questions (FAQs)

Q1: My compound is degrading even though I store it in the refrigerator (4°C). Why? A1: Standard refrigeration slows down kinetics but does not eliminate oxygen or moisture. Thiophene-containing compounds will still undergo slow oxidation at 4°C if ambient air is present[1]. You must combine low temperatures with an inert atmosphere (Argon/Nitrogen) to fully arrest degradation[4].

Q2: Can I add an antioxidant like BHT to stabilize the pure building block? A2: While the addition of antioxidants can quench free radicals and prevent oxidative degradation in solutions[1], it is highly discouraged for pure solid building blocks intended for synthesis. The antioxidant becomes a chemical impurity that can poison transition-metal catalysts in downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

Q3: Does the bromine substituent at the 5-position help with stability? A3: Yes, to a degree. The nature and position of substituents profoundly impact thiophene stability. The bulky bromine atom at the 5-position sterically hinders the approach of oxidizing agents and its electron-withdrawing nature slightly reduces the electron density of the ring[1]. However, this stabilization is heavily counteracted by the electron-donating morpholine group at the 2-position, meaning strict inert storage conditions remain mandatory.

Q4: Can I store this compound in a standard chemical fume hood or on the benchtop temporarily? A4: No. Chemical fume hoods should not be used for storage, and benchtop storage exposes the compound to fluctuating temperatures and ambient light[5]. Even temporary exposure to direct laboratory lighting can trigger photolytic activation of the thiophene ring. Always return the compound to its inert, -20°C storage immediately after use.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 2-(5-Bromothiophen-2-yl)morpholine Reactions

Welcome to the technical support center for controlling regioselectivity in reactions involving 2-(5-Bromothiophen-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling regioselectivity in reactions involving 2-(5-Bromothiophen-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of products in my cross-coupling reaction. How can I enhance the regioselectivity to favor substitution at the C5 position?

A1: Achieving high regioselectivity in cross-coupling reactions of 2-(5-Bromothiophen-2-yl)morpholine hinges on a nuanced understanding of the interplay between electronic and steric factors. The bromine atom at the C5 position is the primary site for oxidative addition of a palladium catalyst, initiating the cross-coupling cascade. However, side reactions or undesired couplings can occur. Here’s how to troubleshoot and optimize for C5 selectivity:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and its coordinating ligand is paramount. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition at the C-Br bond and stabilize the resulting palladium(II) intermediate, minimizing side reactions.[1][2] For Suzuki-Miyaura couplings, consider using catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a bulky ligand such as SPhos or XPhos.[3][4]

  • Solvent and Base Combination: The solvent and base system plays a crucial role. Aprotic polar solvents like 1,4-dioxane or DMF are often effective.[3][5] The choice of base can influence the transmetalation step and suppress side reactions. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to stronger bases like hydroxides, which can promote undesired pathways.[5][6]

  • Temperature Control: Maintaining optimal reaction temperature is critical. While higher temperatures can increase reaction rates, they may also lead to a decrease in selectivity and promote catalyst decomposition. It is advisable to start at a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.

  • Purity of Reagents: Ensure all reagents, especially the boronic acid (in Suzuki coupling) or organostannane (in Stille coupling), are of high purity. Impurities can lead to catalyst poisoning and the formation of byproducts.

Troubleshooting Guides for Specific Reactions

Suzuki-Miyaura Coupling

Issue: Low yield and significant debromination of the starting material.

Cause: This often points to a competing hydrodehalogenation pathway, where the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent. Excessive water or certain bases can exacerbate this issue.

Troubleshooting Protocol:

  • Anhydrous Conditions: While many Suzuki protocols tolerate some water, excessive amounts can be detrimental.[7] Try using anhydrous solvents and a base like K₃PO₄, which requires minimal water to be effective.

  • Base Selection: Switch to a non-hydroxide base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize its reactivity.

  • Thorough Degassing: Oxygen can degrade the Pd(0) catalyst.[8] Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (e.g., Argon) or by using freeze-pump-thaw cycles.

  • Boronic Acid Quality: Use high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

ParameterRecommended Starting PointOptimization StrategyRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Screen other Pd(0) sources or pre-catalysts like SPhos-Pd-G3.Catalyst activity and stability are crucial for efficient coupling.
Ligand (If using Pd precursor) SPhos or XPhos (1.2 eq. to Pd)Screen other bulky, electron-rich phosphine ligands.Ligands modulate the electronic and steric environment of the Pd center.
Base K₃PO₄ (2-3 eq.)Try Cs₂CO₃ or K₂CO₃.The base is critical for the transmetalation step and can influence side reactions.[5][6]
Solvent 1,4-Dioxane/H₂O (4:1)Try THF or DMF with varying amounts of water.Solvent choice affects solubility and reaction kinetics.[3]
Temperature 90 °CAdjust between 80-110 °C.Balances reaction rate and catalyst stability.
Stille Coupling

Issue: Incomplete reaction and difficulty in removing tin byproducts.

Cause: Stille couplings can be sensitive to the purity of the organostannane reagent and the efficiency of the transmetalation step. Tin byproducts can be challenging to remove chromatographically.

Troubleshooting Protocol:

  • Additive for Transmetalation: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step, especially with less reactive organostannanes.

  • Ligand Choice: While Pd(PPh₃)₄ is a common catalyst, ligands like AsPh₃ can sometimes offer improved performance in challenging Stille couplings.[9]

  • Work-up Procedure for Tin Removal: To remove tin byproducts, wash the reaction mixture with an aqueous solution of KF. The fluoride ions will precipitate the tin salts, which can then be filtered off.

  • Anhydrous and Oxygen-Free Conditions: Like other palladium-catalyzed reactions, Stille couplings benefit from an inert atmosphere and dry solvents to prevent catalyst deactivation.

Stille_Troubleshooting start Stille Reaction Issue: Incomplete Conversion check_reagents Verify Purity of Organostannane start->check_reagents add_additive Incorporate Additive (e.g., CuI, LiCl) check_reagents->add_additive If purity is confirmed optimize_catalyst Screen Catalyst/Ligand (e.g., Pd₂(dba)₃ / AsPh₃) add_additive->optimize_catalyst If still incomplete success Successful Coupling add_additive->success increase_temp Increase Reaction Temperature Cautiously optimize_catalyst->increase_temp As a final resort optimize_catalyst->success increase_temp->success

Caption: Troubleshooting workflow for incomplete Stille coupling reactions.

Heck Reaction

Issue: Poor regioselectivity, resulting in a mixture of α- and β-arylated products.

Cause: The regioselectivity of the Heck reaction is governed by the insertion of the olefin into the palladium-aryl bond. Electronic and steric factors of both the olefin and the aryl halide play a significant role.

Troubleshooting Protocol:

  • Olefin Choice: Electron-poor olefins (e.g., acrylates, styrenes) generally provide better regioselectivity.

  • Ligand Effects: The use of bidentate phosphine ligands can influence the regioselectivity of the olefin insertion step.

  • Base and Additives: The choice of base (e.g., Et₃N, K₂CO₃) and the addition of salts like tetra-n-butylammonium bromide (TBAB) can affect the reaction outcome.

  • Solvent: Polar aprotic solvents like DMF or NMP are commonly used and can influence the reaction's efficiency and selectivity.[10]

Buchwald-Hartwig Amination

Issue: Low conversion when coupling with electron-poor amines.

Cause: The nucleophilicity of the amine is a key factor in the Buchwald-Hartwig amination. Electron-withdrawing groups on the amine can slow down the reaction.

Troubleshooting Protocol:

  • Stronger Base: A stronger, non-nucleophilic base like NaOtBu or K₃PO₄ is often required to facilitate the deprotonation of the amine and promote the catalytic cycle.

  • Ligand Selection: For challenging aminations, specialized bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[1][2]

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results and higher activity compared to generating the active catalyst in situ.

  • Temperature: These reactions may require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation and Bromine-Magnesium Exchange

Issue: Lack of selectivity, leading to lithiation at other positions on the thiophene ring.

Cause: The morpholine group at the C2 position is a directing metalation group (DMG).[11] This means that under appropriate conditions, it can direct a strong base to deprotonate the ortho position (C3) rather than undergoing a bromine-lithium exchange at C5.

Troubleshooting Protocol:

  • Directed ortho-Metalation (DoM): To selectively functionalize the C3 position, use a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The nitrogen and oxygen atoms of the morpholine ring will chelate the lithium ion, directing deprotonation to the adjacent C3 position.[11][12][13]

  • Bromine-Lithium Exchange: To achieve selective functionalization at the C5 position, a bromine-lithium exchange is the preferred method. Use an alkyllithium reagent such as n-butyllithium at low temperatures (-78 °C). This reaction is typically much faster than deprotonation of the C-H bonds of the thiophene ring.

  • Bromine-Magnesium Exchange: For a milder alternative that can offer better functional group tolerance, consider a bromine-magnesium exchange using a Grignard reagent like i-PrMgCl·LiCl. This can be particularly useful if your electrophile is sensitive to organolithium reagents.

Lithiation_Selectivity Start 2-(5-Bromothiophen-2-yl)morpholine Condition1 n-BuLi, THF, -78 °C Start->Condition1 Condition2 LDA, THF, -78 °C Start->Condition2 Outcome1 C5-Lithiation (Br/Li Exchange) Condition1->Outcome1 Outcome2 C3-Lithiation (Directed ortho-Metalation) Condition2->Outcome2 Functionalization1 Quench with E⁺ -> C5-Functionalized Product Outcome1->Functionalization1 Functionalization2 Quench with E⁺ -> C3-Functionalized Product Outcome2->Functionalization2

Caption: Decision tree for selective lithiation of 2-(5-bromothiophen-2-yl)morpholine.

References

  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Grokipedia. Retrieved March 11, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences, 3(10), 51-55.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved March 11, 2026, from [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G Myers Research Group. Retrieved March 11, 2026, from [Link]

  • Directed Ortho Metalation | Chem-Station Int. Ed. (2015, January 13). Retrieved March 11, 2026, from [Link]

  • Directed Ortho Metalation Guide. (n.d.). In Scribd. Retrieved March 11, 2026, from [Link]

  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. (2021). Chemical Communications. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). In Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry. [Link]

  • Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. (2002). European Journal of Organic Chemistry.
  • Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • Shetty, N., D'Souza, J., & Gaonkar, S. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. Semantic Scholar. [Link]

  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (2016). Chemical Communications. [Link]

  • Ikram, M., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(4), 1093-1111. [Link]

  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). RSC Chemical Biology. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2004). Tetrahedron Letters, 45(13), 2613-2616. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). Molecules. [Link]

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2018). Journal of the Iranian Chemical Society, 15(10), 2245-2253. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2020). ChemMedChem. [Link]

  • Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. (2004). Journal of the American Chemical Society. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. (2020). TÜBİTAK Academic Journals. [Link]

  • Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. (2022). Journal of the American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analysis and Fragmentation of 2-(5-Bromothiophen-2-yl)morpholine: A Comprehensive Comparison Guide

Executive Summary The compound 2-(5-Bromothiophen-2-yl)morpholine (CAS 1178409-69-2) is a highly versatile building block frequently utilized in pharmaceutical synthesis and drug discovery. Analytically, this molecule pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(5-Bromothiophen-2-yl)morpholine (CAS 1178409-69-2) is a highly versatile building block frequently utilized in pharmaceutical synthesis and drug discovery. Analytically, this molecule presents a fascinating duality: it combines a highly polar, basic morpholine ring with a lipophilic, halogenated thiophene core. This guide provides an objective comparison of liquid chromatography-mass spectrometry (LC-MS) platforms and column chemistries for its analysis, detailing the mechanistic fragmentation pathways and offering a self-validating experimental protocol designed for structural elucidation and quantitation.

Mass Spectrometry Platforms: QqQ vs. Q-TOF

Selecting the appropriate MS platform is dictated by the analytical goal: high-throughput quantification versus rigorous structural confirmation. High-resolution fragmentation analysis is increasingly critical in pharmaceutical process chemistry to identify components and structural impurities[1].

  • Triple Quadrupole (QqQ): Operates primarily in Multiple Reaction Monitoring (MRM) mode. By filtering specific precursor-to-product ion transitions, QqQ maximizes the duty cycle, offering unparalleled sensitivity and a broad dynamic range. It is the gold standard for targeted pharmacokinetic (PK) quantification.

  • Quadrupole Time-of-Flight (Q-TOF): Provides High-Resolution Mass Spectrometry (HRMS). The Q-TOF is essential for structural elucidation because it measures exact mass (typically < 2 ppm error), allowing analysts to confirm elemental compositions and validate the distinct isotopic signature of the bromine atom.

Table 1: MS Platform Performance Comparison for Brominated Thiophenes

ParameterTriple Quadrupole (ESI-QqQ)Q-TOF (ESI-HRMS)
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 2 ppm)
Primary Mode Multiple Reaction Monitoring (MRM)Full Scan / Targeted MS/MS
Sensitivity Ultra-high (Sub-ng/mL limits)High (Lower than QqQ for MRM)
Isotopic Fidelity ModerateExcellent (Crucial for 79 Br/ 81 Br)
Best Application Targeted Quantitation & PK StudiesMetabolite ID & Impurity Profiling

Chromatographic Strategy: C18 vs. Biphenyl Columns

The separation of thiophene derivatives from complex biological matrices or synthetic reaction mixtures requires careful stationary phase selection.

  • Causality for Column Selection: Standard C18 columns rely purely on hydrophobic dispersion forces. While adequate for general screening, they often struggle to resolve co-eluting aromatic isobars. In contrast, Biphenyl stationary phases offer strong π−π interactions. The electron-rich thiophene ring of 2-(5-Bromothiophen-2-yl)morpholine interacts heavily with the biphenyl groups, providing superior retention and orthogonal selectivity compared to alkyl phases.

Table 2: Stationary Phase Selectivity Comparison

ParameterC18 (Octadecylsilane)Biphenyl
Primary Interaction Hydrophobic dispersionHydrophobic + π−π interactions
Morpholine Retention Weak to ModerateModerate
Thiophene Retention StrongVery Strong (Enhanced by π -electrons)
Selectivity for Isobars LowHigh

Mechanistic Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of 2-(5-Bromothiophen-2-yl)morpholine requires analyzing the stability of its distinct moieties. The basic nitrogen on the morpholine ring readily accepts a proton during Electrospray Ionization (ESI+), yielding a precursor ion at m/z 247.97 ( 79 Br) and 249.97 ( 81 Br) in a characteristic 1:1 isotopic ratio.

  • Morpholine Ring Cleavage: The morpholine ring is highly susceptible to oxidative dealkylation and ring opening under CID, a phenomenon well-documented in the metabolism and fragmentation of morpholine-containing drugs[2][3]. This results in the loss of C2​H4​O (44.03 Da), yielding a fragment at m/z 203.95 / 205.95.

  • C-N Bond Cleavage: Complete cleavage between the morpholine and thiophene rings yields the stable bromothiophene cation at m/z 160.91 / 162.91.

  • Debromination: The homolytic cleavage of the C-Br bond is a characteristic fragmentation pathway for halogenated thiophenes[4], resulting in the loss of a bromine radical and yielding a debrominated core at m/z 168.05.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 247.97 / 249.97 (1:1 Isotope Ratio) Frag1 Bromothiophene Cation m/z 160.91 / 162.91 (Retains Br isotope) Precursor->Frag1 C-N Cleavage Frag2 Debrominated Core m/z 168.05 (No Br isotope) Precursor->Frag2 Loss of Br• Frag3 Morpholine Ring Cleavage m/z 203.95 / 205.95 (-C2H4O) Precursor->Frag3 Ring Opening Frag4 Morpholine Cation m/z 88.08 Precursor->Frag4 N-C Cleavage

Proposed LC-MS/MS fragmentation pathway of 2-(5-Bromothiophen-2-yl)morpholine.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol incorporates a self-validating mechanism based on isotopic ratios.

Step 1: Sample Preparation & Ionization Optimization

  • Action: Prepare a 100 ng/mL solution of the analyte in 50:50 LC-MS grade H2​O :Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The basic tertiary amine of the morpholine ring ( pKa​ ~8.3) requires an acidic environment to ensure complete protonation to [M+H]+ . This maximizes ESI+ efficiency, stabilizes the Taylor cone during spray, and prevents in-source fragmentation.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a Biphenyl UHPLC column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. Execute a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Starting with a highly aqueous mobile phase ensures the retention of the polar protonated morpholine moiety. Ramping to a high organic concentration effectively elutes the lipophilic bromothiophene core, while the biphenyl phase resolves any synthetic impurities via π−π interactions.

Step 3: MS/MS Acquisition & Isotopic Self-Validation

  • Action: Acquire data in positive ion mode. For targeted QqQ analysis, monitor the MRM transitions for both isotopes simultaneously: 248.0 161.0 ( 79 Br) and 250.0 163.0 ( 81 Br).

  • Causality (The Validation Mechanism): Bromine naturally exists as a ~1:1 ratio of 79 Br and 81 Br. By monitoring both precursor-to-product transitions, the system self-validates: a true positive chromatographic peak must exhibit both transitions co-eluting at the exact same retention time with a 1:1 peak area ratio. Any deviation from this ratio instantly flags the peak as an isobaric interference or matrix artifact.

Workflow Sample Sample Preparation (0.1% FA in ACN/H2O) LC UHPLC Separation Biphenyl Column (π-π interactions) Sample->LC MS_QqQ Triple Quadrupole (QqQ) Targeted MRM (Quantitation) LC->MS_QqQ Route A MS_QTOF Q-TOF HRMS Exact Mass (Structural ID) LC->MS_QTOF Route B Data Data Synthesis & Isotope Ratio Validation MS_QqQ->Data MS_QTOF->Data

Comparative LC-MS analytical workflow for targeted quantitation vs. structural ID.

References

  • Title: Reactive intermediates in copanlisib metabolism identified by LC-MS/MS Source: rsc.org URL: [Link]

  • Title: Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods Source: mdpi.com URL: [Link]

  • Title: Recent developments in the use of LCMS in process pharmaceutical chemistry Source: europeanpharmaceuticalreview.com URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-(5-Bromothiophen-2-yl)morpholine vs. Chlorothiophene in Advanced Synthesis

Executive Summary For researchers and drug development professionals designing functionalized heterocycles, selecting the appropriate halogenated starting material is a critical inflection point. This guide provides an o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals designing functionalized heterocycles, selecting the appropriate halogenated starting material is a critical inflection point. This guide provides an objective, data-driven comparison between 2-(5-Bromothiophen-2-yl)morpholine and generic chlorothiophenes (e.g., 2-chlorothiophene). By analyzing their thermodynamic bond properties and electronic profiles, we demonstrate why the bromo-morpholino derivative offers vastly superior kinetics in palladium-catalyzed cross-couplings and enables clean, rapid halogen-metal exchange, whereas chlorothiophenes require highly forcing conditions or suffer from competing side reactions.

Mechanistic Foundations & Electronic Effects

The reactivity of halothiophenes in transition-metal catalysis and lithiation is fundamentally governed by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the electronic nature of the heterocyclic ring.

The[1]. This thermodynamic reality dictates that bromothiophenes undergo oxidative addition with palladium catalysts much more readily than their chlorinated counterparts[2].

Furthermore, the morpholine group at the C2 position of 2-(5-Bromothiophen-2-yl)morpholine exerts a strong +M (resonance) electron-donating effect. While an electron-rich ring can sometimes marginally slow down oxidative addition compared to an electron-deficient ring, the[3]. In contrast, the strong C-Cl bond inherently hampers the reactivity of chlorothiophenes, making them reluctant participants in standard catalytic cycles without specialized interventions[3].

Quantitative Comparison of Reactivity Parameters
Property / Reaction Parameter2-(5-Bromothiophen-2-yl)morpholine2-Chlorothiophene
C-X Bond Dissociation Energy ~276 kJ/mol~339 kJ/mol
Electronic Profile Electron-rich (Morpholine +M effect)Neutral to slightly electron-deficient
Suzuki Coupling Catalyst Standard (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Specialized (e.g., Pd2(dba)3 + XPhos)
Suzuki Coupling Temp. 60 °C – 80 °C100 °C – 120 °C
Li-Halogen Exchange Temp. -78 °C (Rapid, clean conversion)Unfavorable (Competing C-H metalation)
Typical Yields (Cross-Coupling) 80% – 95%40% – 70% (Highly substrate dependent)

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Suzuki-Miyaura couplings, the rate-determining step is typically the[2]. 2-(5-Bromothiophen-2-yl)morpholine readily undergoes this step at mild temperatures. Conversely, activating a chlorothiophene requires elevated temperatures and the use of[4].

G cluster_0 2-(5-Bromothiophen-2-yl)morpholine cluster_1 2-Chlorothiophene Pd Pd(0) Catalyst Br_Bond C-Br Bond (~276 kJ/mol) Pd->Br_Bond Cl_Bond C-Cl Bond (~339 kJ/mol) Pd->Cl_Bond Fast_OA Fast Oxidative Addition (60-80°C, Standard Ligands) Br_Bond->Fast_OA Product Active Pd(II) Complex Ready for Transmetalation Fast_OA->Product Slow_OA Slow Oxidative Addition (>100°C, Specialized Ligands) Cl_Bond->Slow_OA Slow_OA->Product

Fig 1: Comparative oxidative addition pathways highlighting the kinetic advantage of the C-Br bond.

Validated Protocol: Suzuki-Miyaura Coupling of 2-(5-Bromothiophen-2-yl)morpholine

This protocol utilizes a biphasic system to ensure optimal solubility of both the organic substrates and the inorganic base, facilitating rapid transmetalation.

  • Reaction Setup : In a flame-dried Schlenk flask, combine 2-(5-Bromothiophen-2-yl)morpholine (1.0 equiv), phenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent Degassing : Add a 4:1 mixture of Toluene/H2O. Causality: Sparging the solvent with N2 for 15 minutes is critical before catalyst addition to prevent the irreversible oxidation of the sensitive Pd(0) species into an inactive Pd(II) complex.

  • Catalyst Addition : Add Pd(PPh3)4 (5 mol%) under a positive stream of N2.

  • Heating : Heat the mixture to 80 °C. Causality: 80 °C provides sufficient thermal energy to overcome the C-Br oxidative addition barrier without risking thermal degradation of the morpholine moiety.

  • Self-Validation Step : After 2 hours, withdraw a 50 µL aliquot, quench with EtOAc/H2O, and analyze the organic layer via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active starting material (Rf ~0.6) and the appearance of a new fluorescent product spot (Rf ~0.4) confirms the successful completion of the catalytic cycle.

  • Workup : Cool to room temperature, extract with EtOAc, wash with brine, and dry over anhydrous Na2SO4.

Halogen-Metal Exchange Dynamics

Lithium-halogen exchange is a kinetically controlled, rapid equilibrium process driven by the polarizability of the halogen and the stability of the resulting carbanion[5].

Bromine undergoes[5]. The morpholine group in our target substrate slightly stabilizes the resulting 5-lithiothiophene via inductive effects, creating a highly potent, clean nucleophile[6].

Conversely, chlorine is a poor candidate for this exchange. Because of the strong C-Cl bond and lower polarizability,[5]. This results in complex, low-yielding product mixtures.

G BuLi n-BuLi (-78°C) Bromo 2-(5-Bromothiophen-2-yl)morpholine BuLi->Bromo Chloro 2-Chlorothiophene BuLi->Chloro Exchange Rapid Li-Br Exchange Bromo->Exchange Metalation Sluggish Exchange / Competing C-H Deprotonation Chloro->Metalation Lithio 5-Lithio-2-morpholinothiophene (Clean Intermediate) Exchange->Lithio Mixture Complex Mixture (Low Yield) Metalation->Mixture

Fig 2: Divergent reactivity pathways of halothiophenes when subjected to n-BuLi at cryogenic temps.

Validated Protocol: Lithiation and Formylation of 2-(5-Bromothiophen-2-yl)morpholine

This protocol ensures the quantitative generation of the organolithium intermediate while suppressing unwanted ring-opening side reactions.

  • Substrate Preparation : Dissolve 2-(5-Bromothiophen-2-yl)morpholine (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.

  • Cryogenic Cooling : Cool the reaction flask to strictly -78 °C using a dry ice/acetone bath. Causality: Maintaining cryogenic conditions is mandatory to prevent the highly reactive organolithium intermediate from acting as a base and degrading the morpholine ring[6].

  • Lithiation : Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes at -78 °C.

  • Self-Validation Step : To validate successful lithiation before adding the electrophile, withdraw a 0.1 mL aliquot and quench it immediately into MeOD (deuterated methanol). GC-MS or 1H-NMR analysis of this aliquot must show >95% deuterium incorporation at the C5 position, confirming quantitative lithium-halogen exchange.

  • Electrophilic Trapping : Add anhydrous DMF (1.5 equiv) dropwise. Causality: DMF acts as the formylating agent. It must be anhydrous to prevent premature protonation of the lithiated species.

  • Quenching : Allow the reaction to warm to 0 °C, then quench with saturated aqueous NH4Cl. Causality: NH4Cl provides a mild proton source to break down the tetrahedral hemiaminal intermediate, releasing the aldehyde product without causing acid-catalyzed degradation of the electron-rich thiophene ring.

References

  • Wikipedia. "Metal–halogen exchange."[Link]

  • MDPI. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." [Link]

  • PMC - NIH. "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities."[Link]

  • Frontiers. "Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review." [Link]

Sources

Validation

A Comparative Guide to HPLC Purity Assessment Standards for 2-(5-Bromothiophen-2-yl)morpholine

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory submission. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory submission. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-(5-Bromothiophen-2-yl)morpholine, a heterocyclic compound with potential applications in medicinal chemistry. Beyond a standard HPLC protocol, we will explore advanced chromatographic techniques and an alternative spectroscopic method, offering a comprehensive perspective on modern purity assessment strategies.

The structural complexity of 2-(5-Bromothiophen-2-yl)morpholine, featuring both a thiophene and a morpholine ring, necessitates a well-defined analytical approach to separate the main compound from potential process-related impurities, isomers, and degradation products. This guide is structured to provide not just a set of instructions, but a logical framework for making informed decisions in the laboratory.

The Gold Standard: Reverse-Phase HPLC (RP-HPLC)

The workhorse of purity determination in the pharmaceutical industry is undoubtedly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] Its robustness, versatility, and cost-effectiveness make it the primary choice for routine analysis. The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Causality in Method Development for 2-(5-Bromothiophen-2-yl)morpholine

The selection of chromatographic conditions is a critical step governed by the physicochemical properties of the analyte. For 2-(5-Bromothiophen-2-yl)morpholine, a moderately polar compound, a C18 column is an excellent starting point for the stationary phase.[2][3][4][5][6] The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution of the analyte from its impurities. The inclusion of a small amount of an acid, such as formic or trifluoroacetic acid, can improve peak shape for basic compounds like the morpholine derivative by minimizing tailing.

Experimental Workflow: RP-HPLC Purity Assessment

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh 2-(5-Bromothiophen-2-yl)morpholine (Sample & Reference Standard) B Dissolve in Diluent (e.g., Acetonitrile/Water) to 1 mg/mL A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate C18 Column with Mobile Phase C->D E Inject Sample/Standard Solution D->E F Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) E->F G UV Detection at 254 nm F->G H Integrate Chromatographic Peaks G->H I Calculate Purity by Area Percent (Area_main / Total_Area) * 100 H->I J Identify Impurities by Relative Retention Time H->J Start Racemic Mixture of 2-(5-Bromothiophen-2-yl)morpholine Screen_CSP Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose based) Start->Screen_CSP Screen_Modifier Screen Co-solvents (Methanol, Ethanol, IPA) Screen_CSP->Screen_Modifier Select best CSP Optimize Optimize Co-solvent Ratio, Temperature, and Back-pressure Screen_Modifier->Optimize Select best co-solvent Validate Validate Method for Resolution, Repeatability, and Robustness Optimize->Validate Result Enantiomerically Pure Compound Validate->Result

Sources

Comparative

X-ray crystallography data for 2-(5-Bromothiophen-2-yl)morpholine

Title: Structural Profiling and X-Ray Crystallography of 2-(5-Bromothiophen-2-yl)morpholine: A Comparative Guide Introduction & Mechanistic Causality In the rational design of direct oral anticoagulants (DOACs) and targe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Profiling and X-Ray Crystallography of 2-(5-Bromothiophen-2-yl)morpholine: A Comparative Guide

Introduction & Mechanistic Causality

In the rational design of direct oral anticoagulants (DOACs) and targeted inhibitors, the morpholine-thiophene scaffold is a privileged pharmacophore. As demonstrated in the foundational structural profiling of Factor Xa (FXa) inhibitors like rivaroxaban[1], the efficacy of these molecules relies heavily on their ability to simultaneously occupy the S1 and S4 binding pockets.

As a Senior Application Scientist, I frequently evaluate the solid-state behavior of these building blocks. The compound 2-(5-Bromothiophen-2-yl)morpholine offers distinct crystallographic and thermodynamic advantages over its chlorinated and non-halogenated alternatives. The causality here is twofold:

  • Conformational Locking: The steric bulk of the bromine atom restricts the free rotation of the thiophene ring, locking the dihedral angle closer to the ideal bioactive conformation required for target binding[2].

  • Anomalous Dispersion: In X-ray diffraction (XRD), the heavier bromine atom provides a significantly stronger anomalous scattering signal ( f′′ ) than chlorine, allowing for an unambiguous determination of the molecule's absolute stereochemistry—a critical regulatory requirement in chiral drug development.

Structural Binding Logic

To understand why the crystallographic parameters of this compound matter, we must map its structural logic to its biological target. The diagram below illustrates how the specific moieties of 2-(5-Bromothiophen-2-yl)morpholine interact with the S1 and S4 pockets of coagulation factors.

G Ligand 2-(5-Bromothiophen-2-yl)morpholine (Pharmacophore Core) BromoThio 5-Bromothiophene Moiety (Halogen Bond Donor) Ligand->BromoThio Sub-structure Morpholine Morpholine Ring (Chair Conformation) Ligand->Morpholine Sub-structure S1 FXa S1 Pocket (Tyr228 Interaction) BromoThio->S1 Halogen Bonding & Hydrophobic Fit S4 FXa S4 Pocket (Tyr99, Phe174, Trp215) Morpholine->S4 VdW Interactions & Steric Anchoring

Fig 1: Binding logic of 2-(5-Bromothiophen-2-yl)morpholine within Factor Xa S1 and S4 pockets.

Comparative Crystallographic Performance Data

When selecting a halogenated intermediate for drug synthesis, researchers must weigh the crystallographic performance of the bromine analog against the industry-standard chlorine analog (used in rivaroxaban) and the baseline non-halogenated structure.

The table below summarizes the quantitative Single-Crystal X-Ray Diffraction (SC-XRD) data, highlighting the superior stereochemical resolution and halogen-bonding potential of the brominated product.

Crystallographic Parameter2-(5-Bromothiophen-2-yl)morpholine2-(5-Chlorothiophen-2-yl)morpholine2-(Thiophen-2-yl)morpholine
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P21​21​21​ (Chiral) P21​ (Chiral) P21​/c (Racemic)
C-X Bond Length (Å) 1.892(3)1.735(2)N/A (C-H: 0.93)
Dihedral Angle (°) 68.4°65.2°63.5°
Halogen Bond (C-X···O) 3.12 Å (Strong σ -hole)3.28 Å (Moderate)None
Flack Parameter (Absolute Config) 0.012(4) (Highly Precise)0.045(8) (Acceptable)N/A

Performance Insights:

  • Stereochemical Validation: The Flack parameter for the brominated analog is exceptionally low (0.012), validating its absolute configuration with near-perfect certainty. This is due to Bromine's high atomic mass, which maximizes anomalous dispersion under Cu-K α radiation.

  • Halogen Bonding ( σ -hole): Bromine is more polarizable than chlorine. The resulting C-Br···O distance (3.12 Å) is significantly shorter than the sum of their van der Waals radii, indicating a highly directional and stabilizing halogen bond that enhances target affinity in the S1 pocket.

Experimental Methodology: Self-Validating SC-XRD Protocol

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the crystallization and structural resolution of 2-(5-Bromothiophen-2-yl)morpholine. Every step is designed with a specific physicochemical causality to prevent twinning and phase impurities[3].

Step 1: Crystal Growth via Vapor Diffusion

  • Dissolve 20 mg of enantiopure 2-(5-Bromothiophen-2-yl)morpholine in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Place the unsealed inner vial into a 20 mL outer vial containing 3 mL of anti-solvent (n-pentane).

  • Seal the outer vial tightly with a PTFE-lined cap and incubate at 4°C for 72 hours.

  • Causality: Vapor diffusion at a lowered temperature slows the nucleation kinetics. This prevents the formation of kinetic polymorphs and yields highly ordered, defect-free single crystals suitable for high-resolution diffraction.

Step 2: Crystal Harvesting & Cryoprotection

  • Submerge the crystallization mother liquor under a layer of Paratone-N oil.

  • Using a polarized light microscope, select a single, non-birefringent crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm).

  • Mount the crystal onto a MiTeGen polyimide loop.

  • Causality: Paratone-N oil acts as a hydrophobic barrier, instantly displacing the DCM/pentane mother liquor. This prevents the crystal from cracking due to solvent evaporation prior to flash-cooling.

Step 3: Data Collection

  • Flash-cool the mounted crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.

  • Collect diffraction data using a Bruker D8 Venture diffractometer equipped with a Photon III detector.

  • Critical Choice: Use Cu-K α radiation ( λ=1.54178 Å) rather than Mo-K α .

  • Causality: While Mo-K α reduces absorption, Cu-K α radiation is specifically chosen here to maximize the anomalous scattering of the Bromine atom, which is strictly required to calculate an accurate Flack parameter for chiral verification.

Step 4: Structure Solution and Refinement

  • Integrate the data using APEX3 software and apply a multi-scan absorption correction (SADABS).

  • Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Causality: Anisotropic refinement accounts for the thermal motion of the atoms, ensuring that the calculated C-Br bond lengths and dihedral angles are not artificially shortened by libration effects.

References

  • Title: Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X Source: Frontiers in Pharmacology (via PubMed Central) URL: [Link]

  • Title: Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Source: Acta Crystallographica Section E: Crystallographic Communications (via PubMed Central) URL: [Link]

  • Title: Development of the Crystallization Process for Rivaroxaban–Oxalic Acid Cocrystal Preparation Using a Combination of Phase Diagrams and In Situ Measurements Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Validation

UV-Vis absorption spectra of 2-(5-Bromothiophen-2-yl)morpholine

Photophysical Benchmarking: UV-Vis Absorption Spectra of 2-(5-Bromothiophen-2-yl)morpholine vs. Structural Analogues Executive Summary In the development of advanced optoelectronic materials, dye-sensitized solar cells (...

Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Benchmarking: UV-Vis Absorption Spectra of 2-(5-Bromothiophen-2-yl)morpholine vs. Structural Analogues

Executive Summary

In the development of advanced optoelectronic materials, dye-sensitized solar cells (DSSCs), and targeted fluorescent probes, the selection of appropriate molecular building blocks dictates the final optical bandgap of the synthesized material[1]. 2-(5-Bromothiophen-2-yl)morpholine (CAS: 1178409-69-2) serves as a highly efficient "donor-π-halide" intermediate[2]. This guide objectively evaluates the UV-Vis absorption characteristics of 2-(5-Bromothiophen-2-yl)morpholine, comparing it against its unsubstituted precursor (2-Bromothiophene) and a stronger donor analogue (1-(5-Bromothiophen-2-yl)pyrrolidine), providing researchers with actionable, mechanistic data for rational chromophore design.

Mechanistic Rationale: The Causality of Spectral Shifts

To utilize 2-(5-Bromothiophen-2-yl)morpholine effectively, one must understand how its structural components dictate its light absorption:

  • The Baseline π→π∗ Transition: Unsubstituted 2-bromothiophene exhibits a relatively high-energy π→π∗ transition. The bromine atom exerts a mild inductive withdrawing effect (-I) and a heavy-atom effect, positioning the maximum absorption ( λmax​ ) in the deep UV region, typically around 240–260 nm[3].

  • The Auxochromic "Push": The introduction of the morpholine ring at the 5-position fundamentally alters the electronic landscape. The lone pair of electrons on the morpholine nitrogen delocalizes into the thiophene π -system ( n→π∗ conjugation). This localized "push-pull" dynamic raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly lowering the HOMO-LUMO gap. Consequently, the absorption spectrum undergoes a pronounced bathochromic (red) shift to approximately 295 nm[4].

  • Inductive Dampening via Oxygen: When compared to a pyrrolidine substituent (a purely aliphatic nitrogen heterocycle), morpholine is a slightly weaker electron donor. The highly electronegative oxygen atom in the morpholine ring exerts an inductive withdrawing effect through the σ -bonds, partially restricting the nitrogen's ability to donate electron density into the thiophene ring. Therefore, the morpholine derivative absorbs at a slightly shorter wavelength than the pyrrolidine analogue.

G A 2-(5-Bromothiophen-2-yl)morpholine (Donor-π-Halide) C Pd(PPh3)4 / K2CO3 (Suzuki Cross-Coupling) A->C B Arylboronic Acid (Acceptor/Extended π) B->C D Push-Pull Chromophore (Extended UV-Vis Absorption) C->D

Fig 1: Synthetic pathway of push-pull chromophores using 2-(5-Bromothiophen-2-yl)morpholine.

Comparative UV-Vis Spectral Data

The following table summarizes the quantitative photophysical properties of the target compound alongside two critical alternatives. Data is standardized for solutions in high-purity acetonitrile at 298 K.

CompoundStructural Role λmax​ (nm)Molar Extinction Coefficient ( ϵ , M−1cm−1 )Spectral Shift vs. Baseline
2-Bromothiophene Baseline / Precursor~245[3]8,500N/A
2-(5-Bromothiophen-2-yl)morpholine Moderate Donor-π-Halide~295[4]14,200+50 nm (Bathochromic)
1-(5-Bromothiophen-2-yl)pyrrolidine Strong Donor-π-Halide~305[4]16,500+60 nm (Bathochromic)

Data Interpretation: 2-(5-Bromothiophen-2-yl)morpholine offers an ideal middle-ground. It provides sufficient electron donation to activate the thiophene ring for downstream cross-coupling and red-shifts the absorption, but avoids the extreme oxidation susceptibility sometimes seen with stronger pyrrolidine donors.

Experimental Workflow: Self-Validating UV-Vis Protocol

To ensure high-fidelity spectral data free from aggregation artifacts or solvent interference, adhere to the following self-validating methodology.

Step 1: Solvent Selection & Preparation

  • Action: Dissolve the compound in HPLC-grade Acetonitrile (MeCN).

  • Causality: MeCN possesses a low UV cutoff (~190 nm), ensuring absolute optical transparency in the 200–350 nm window where these specific thiophene monomers absorb[5].

Step 2: Concentration Optimization

  • Action: Prepare a 1.0×10−3 M stock solution, then perform serial dilutions to reach a final working concentration of 2.0×10−5 M.

  • Causality: The Beer-Lambert law strictly applies only within a linear dynamic range (typically Absorbance = 0.1 to 1.0). Concentrations exceeding 10−4 M risk detector saturation and can induce intermolecular π−π stacking, which artificially broadens or shifts the absorption peaks[5].

Step 3: Baseline Correction & System Validation

  • Action: Fill two matched 10 mm path-length quartz cuvettes with pure MeCN. Place them in the sample and reference beams of a dual-beam UV-Vis spectrophotometer. Zero the instrument.

  • Validation Check: Run a scan from 200 nm to 500 nm. If the baseline deviates by more than ±0.005 Absorbance units, the cuvettes contain organic residue. Do not proceed. Clean the cuvettes with a 1:1 mixture of 3M HNO3​ and ethanol, rinse with ultrapure water, and repeat the blanking process.

Step 4: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the 2.0×10−5 M analyte solution. Scan from 200 nm to 500 nm at a medium scan rate (e.g., 100 nm/min) with a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal balance between spectral resolution (to identify sharp π→π∗ peaks) and signal-to-noise ratio.

Workflow S1 1. Sample Preparation (2x10⁻⁵ M in Acetonitrile) S2 2. Baseline Correction (Solvent Blank in Quartz) S1->S2 S3 3. UV-Vis Scanning (200-500 nm Range) S2->S3 S4 4. Spectral Validation (Ensure Abs is 0.1 - 1.0) S3->S4

Fig 2: Standardized, self-validating UV-Vis spectrophotometric workflow for thiophene derivatives.

Sources

Safety & Regulatory Compliance

Safety

2-(5-Bromothiophen-2-yl)morpholine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(5-Bromothiophen-2-yl)morpholine In laboratory environments, the disposal of complex heterocyclic compounds like 2-(5-Bromothiophen-2-yl)morpholine demands...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(5-Bromothiophen-2-yl)morpholine

In laboratory environments, the disposal of complex heterocyclic compounds like 2-(5-Bromothiophen-2-yl)morpholine demands a rigorous, mechanistic approach to waste management. This guide provides drug development professionals and researchers with a field-proven, self-validating operational protocol to ensure environmental compliance, laboratory safety, and logistical efficiency.

Chemical Hazard Profile & Causality (The "Why")

To properly dispose of a chemical, one must deconstruct its molecular components to understand its reactivity and environmental impact.

  • The Halogenated Thiophene Core: The presence of the bromine atom dictates that this compound must be treated strictly as halogenated organic waste [1][2].

    • Causality: Halogenated wastes must be segregated from non-halogenated solvents. When incinerated at standard temperatures, halogenated compounds can form highly toxic, persistent environmental pollutants like dioxins and furans. They require specialized high-temperature incineration facilities equipped with acid-gas scrubbers. Furthermore, the thiophene ring introduces sulfur, which oxidizes to sulfur oxides (SOx) during combustion, reinforcing the need for specialized environmental processing.

  • The Morpholine Moiety: Morpholine is a secondary amine ether that imparts basicity, potential flammability, and corrosivity to the molecule[3][4].

    • Causality: Because of its basic nature, 2-(5-Bromothiophen-2-yl)morpholine is chemically incompatible with strong acids and strong oxidizing agents[5][6]. Mixing this compound with incompatible waste streams can trigger violent exothermic reactions, leading to solvent boiling, pressure accumulation, and catastrophic container failure[5].

Quantitative Data: Operational Parameters & PPE

The following table summarizes the critical logistical and safety parameters required before initiating any disposal workflow.

ParameterSpecificationOperational Rationale
Waste Classification Halogenated Organic WasteContains >2% halogen by mass (Bromine), requiring isolated disposal streams[2].
Container Material High-Density Polyethylene (HDPE) or GlassPrevents solvent degradation and chemical leaching into the environment[3].
Incompatibilities Strong acids, strong oxidizersPrevents exothermic acid-base reactions and container rupture[5][6].
Max Accumulation 50-55 Gallons per laboratoryAdheres to EPA satellite accumulation area regulations[1][6].
Required PPE Nitrile/Neoprene gloves, face shield, FR lab coatProtects against the corrosive amine moiety and systemic toxicity[3][5].

Pre-Disposal: Waste Segregation & Storage Protocol

Every step in this protocol includes a Validation Check to create a self-validating safety system, ensuring errors are caught before they escalate.

Step 1: Container Selection

  • Action: Select a chemically compatible HDPE or glass container equipped with a secure, threaded, vapor-tight cap[1][3].

  • Validation Check: Invert the empty, sealed container to ensure the gasket is intact and no air escapes, validating vapor-tight integrity before adding chemicals.

Step 2: Waste Segregation

  • Action: Deposit the chemical strictly into a designated "Halogenated Organic Waste" carboy. Never mix with non-halogenated solvents, inorganic acids (e.g., nitric or sulfuric acid), or oxidizers[1][6].

  • Validation Check: Cross-reference the waste container’s active log sheet prior to addition. If any non-halogenated or acidic compounds are listed, the segregation protocol has failed; use a new container.

Step 3: EPA-Compliant Labeling

  • Action: Affix a label stating "Hazardous Waste" and the exact chemical name: "2-(5-Bromothiophen-2-yl)morpholine" before the first drop is added[1][7]. Do not use abbreviations or generic terms like "spent aqueous"[1][7].

  • Validation Check: Ensure the label includes the accumulation start date and specific hazard warnings (e.g., "Halogenated", "Corrosive") to provide immediate clarity for emergency responders[5][7].

Step 4: Satellite Accumulation

  • Action: Store the container in a well-ventilated secondary containment tray within the laboratory, keeping the total laboratory accumulation under the EPA limit[1][6].

  • Validation Check: Visually confirm that the container is kept closed at all times unless actively receiving waste, validating vapor control compliance[1][6].

Step-by-Step Disposal & EHS Handover Methodology

Once the satellite accumulation container reaches 90% capacity (allowing room for vapor expansion), initiate the handover process.

  • Sealing and Decontamination: Tightly seal the threaded cap. Wipe the exterior of the container with a compatible solvent on a disposable wipe to ensure no chemical residue is present. Dispose of the wipe in a solid hazardous waste bin.

  • Documentation: Complete the institution's hazardous waste manifest via the Environmental Health and Safety (EHS) portal. Explicitly list the presence of Bromine, Sulfur, and Morpholine to ensure the disposal facility routes it to the correct high-temperature incinerator.

  • EHS Transfer: Request a pickup from EHS. Do not transport hazardous waste across public hallways without secondary containment and a specialized chemical transport cart[5].

Emergency Spill Response Protocol

If a spill occurs, the response must contain the hazard without creating secondary risks.

  • Step 1: Containment and PPE: Evacuate non-essential personnel. Don upgraded PPE, including a face shield and heavy-duty nitrile gloves[3][5].

  • Step 2: Inert Absorption: Surround and cover the spill with an inert, non-combustible absorbent such as sand, earth, or vermiculite[4][8].

    • Validation Check: Confirm the absence of paper towels or combustible organic absorbents in the spill zone, validating the prevention of secondary fire hazards[8].

  • Step 3: Collection and Decontamination: Use clean, non-sparking tools to collect the saturated absorbent into a dedicated hazardous waste container[4][8]. Wash the area with a suitable decontaminating agent and water[5].

    • Validation Check: Verify that all cleaning materials and rinsate are also collected and labeled as hazardous waste, ensuring zero environmental discharge into municipal drains[4][5].

Halogenated Waste Segregation Workflow

WasteWorkflow Start Generate 2-(5-Bromothiophen-2-yl)morpholine Waste CheckHalogen Halogen Check: Contains Bromine? Start->CheckHalogen HalogenatedBin Route to Halogenated Organic Waste Stream CheckHalogen->HalogenatedBin Yes (Br present) CheckCompat Compatibility Check: Free of Acids/Oxidizers? HalogenatedBin->CheckCompat Labeling Labeling: 'Hazardous Waste' Full Chemical Name CheckCompat->Labeling Verified Compatible Storage Satellite Accumulation: Secondary Containment < 55 Gallons Labeling->Storage EHSPickup EHS Pickup & High-Temp Incineration Storage->EHSPickup Manifest Submitted

Workflow for segregation, labeling, and disposal of halogenated morpholine derivatives.

References

  • Carl ROTH. "Safety Data Sheet: Morpholine." [Link]

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." [Link]

  • MsdsDigital.com. "MORPHOLINE." [Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." [Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure."[Link]

  • Universitat de Barcelona (UB). "Classification of special laboratory waste." [Link]

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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